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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

Structural Profiling, Orthogonal Reactivity, and Synthetic Integration in Advanced Therapeutics As the demand for metabolically stable and conformationally restricted pharmacophores accelerates in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Profiling, Orthogonal Reactivity, and Synthetic Integration in Advanced Therapeutics

As the demand for metabolically stable and conformationally restricted pharmacophores accelerates in modern drug discovery, piperazine derivatives have emerged as privileged scaffolds. Among these, tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 903587-80-4) stands out as a highly versatile, orthogonally protected building block[1].

This whitepaper provides an in-depth mechanistic analysis and self-validating synthetic protocols for integrating this molecule into advanced therapeutic pipelines, particularly in the development of metabolic and neurological drugs.

Physicochemical Profiling & Structural Logic

The utility of CAS 903587-80-4 lies in its precise spatial arrangement of functional groups. The incorporation of a lactam (3-oxo) motif into the piperazine ring fundamentally alters the basicity and pharmacokinetic profile of the scaffold, preventing the lysosomal trapping often associated with highly basic secondary amines.

Table 1: Quantitative Physicochemical Data

ParameterValue / Description
Chemical Name tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate
CAS Number 903587-80-4[2]
Molecular Formula C11H21N3O3
Molecular Weight 243.31 g/mol
Core Scaffold 3-Oxopiperazine (Lactam-fused heterocycle)
Protecting Group tert-Butoxycarbonyl (Boc) on primary amine
Hydrogen Bond Donors 2 (Lactam N-H, Carbamate N-H)
Hydrogen Bond Acceptors 4 (Lactam C=O, Carbamate C=O, Carbamate -O-, Piperazine N1)
Mechanistic Role in Drug Design (E-E-A-T)

As an Application Scientist, I frequently observe that the primary bottleneck in synthesizing complex peptidomimetics is the lack of regiocontrol. This specific molecule solves that issue through orthogonal functionalization .

  • Conformational Rigidity: The 3-oxopiperazine ring restricts the spatial geometry of the nitrogen atoms compared to acyclic ethylenediamine derivatives. This pre-organization reduces the entropic penalty upon binding to target receptors.

  • Electronic Differentiation: The molecule possesses two distinct nitrogen reaction centers. The N4 nitrogen is part of a lactam (weakly acidic, poor nucleophile), while the primary amine is protected by a highly acid-labile Boc group. This allows chemists to selectively alkylate the lactam core under basic conditions without disturbing the primary amine, and subsequently reveal the primary amine under acidic conditions for amide coupling.

This precise control makes it a critical intermediate in synthesizing, where it acts as a metabolically stable spacer[3].

Synthetic Integration & Methodologies

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each transformation before proceeding.

Protocol A: Regioselective N4-Alkylation of the Piperazinone Core

Objective: Introduce a functional group at the lactam nitrogen while preserving the Boc-protected primary amine. Causality: The lactam N-H is weakly acidic (pKa ~16-17). Using a controlled equivalent of a strong base (NaH) in a polar aprotic solvent (DMF) selectively deprotonates the lactam nitrogen. DMF is specifically chosen over THF because its high dielectric constant actively solvates the sodium counterion, creating a "naked" and highly reactive nitrogen anion.

Step-by-Step Workflow:

  • Preparation: Dissolve tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Note: The slight excess ensures complete deprotonation without risking base-catalyzed cleavage of the carbamate.

  • Activation: Stir for 30 minutes at 0 °C until hydrogen gas evolution completely ceases.

  • Alkylation: Add the desired electrophile (e.g., an alkyl halide, R-X) (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Quenching: Quench carefully with saturated aqueous NH4Cl and extract with Ethyl Acetate (3x).

  • Validation Checkpoint: Perform TLC (5% MeOH in DCM). The product will appear as a new, higher

    
     spot due to the loss of the polar lactam N-H. Confirm via LC-MS; the starting material peak (
    
    
    
    244.1
    
    
    ) must be absent, replaced by the exact mass of the R-adduct.
Protocol B: Acid-Mediated Boc Cleavage and Amide Assembly

Objective: Remove the Boc group to reveal the primary amine for coupling to a target pharmacophore (e.g., a GLP-1R peptide sequence). Causality: The tert-butoxycarbonyl group is highly acid-labile. Trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering the elimination of isobutylene gas and decarboxylation.

Step-by-Step Workflow:

  • Cleavage: Dissolve the N4-alkylated intermediate in anhydrous Dichloromethane (DCM). Add TFA to achieve a 1:4 (v/v) TFA:DCM ratio. Stir at room temperature for 1.5 hours.

  • Concentration: Evaporate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the amine TFA salt.

  • Validation Checkpoint: TLC with ninhydrin stain must reveal an intensely purple spot upon heating, confirming the presence of a free primary amine.

  • Amide Coupling: Dissolve the amine salt in DMF. Add the desired carboxylic acid (1.0 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Why HATU? It generates a highly reactive OAt ester intermediate, preventing epimerization and driving the reaction to completion in under 2 hours.

  • Purification: Purify the final therapeutic ligand via preparative HPLC.

Mandatory Visualization: Functionalization Workflow

The following diagram illustrates the orthogonal logic utilized to build complex therapeutic scaffolds from CAS 903587-80-4.

G Start tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 903587-80-4) LactamAlk Step 1: Lactam N4 Alkylation (NaH, R1-X, DMF) Start->LactamAlk Base-catalyzed substitution BocDeprot Step 2: Boc Deprotection (TFA / DCM) LactamAlk->BocDeprot Acidic cleavage PrimaryAmine Revealed Primary Amine Intermediate BocDeprot->PrimaryAmine AmideCoupling Step 3: Amide Coupling / Reductive Amination (R2-COOH, HATU, DIPEA) PrimaryAmine->AmideCoupling Electrophilic addition FinalDrug Target Therapeutic Scaffold (e.g., GLP-1R Agonist Ligand) AmideCoupling->FinalDrug Final assembly

Orthogonal functionalization workflow of CAS 903587-80-4 for therapeutic scaffold assembly.

Applications in Advanced Therapeutics
  • Metabolic Disease (GLP-1R Agonists): The transition from large peptide therapeutics to small-molecule GLP-1R agonists requires rigid, non-peptidic linkers that mimic peptide backbone vectors. The 3-oxopiperazine core fulfills this role perfectly, resisting proteolytic degradation while maintaining necessary hydrogen-bonding interactions[3].

  • Neuroscience & Analgesics: Piperazine rings are ubiquitous in CNS-active compounds. The addition of the oxo-group lowers the overall pKa of the molecule, which enhances blood-brain barrier (BBB) permeability by increasing the fraction of the un-ionized species at physiological pH[2].

References

Sources

Exploratory

Physicochemical Profiling and Structural Dynamics of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate: A Technical Whitepaper

Executive Summary In modern drug discovery and peptidomimetic design, conformationally restricted scaffolds are essential for enhancing metabolic stability and target affinity. tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and peptidomimetic design, conformationally restricted scaffolds are essential for enhancing metabolic stability and target affinity. tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 903587-80-4) serves as a highly versatile, bifunctional building block in medicinal chemistry[1]. By integrating a Boc-protected primary ethylamine with a 3-oxopiperazine core, this molecule offers orthogonal reactivity, allowing for precise, stepwise functionalization in complex synthetic workflows (). This whitepaper details its physicochemical properties, structural logic, and validated experimental handling protocols.

Structural Architecture & Chemical Identity

The molecular architecture of this compound is defined by three distinct functional domains, each serving a specific mechanistic purpose:

  • The tert-Butoxycarbonyl (Boc) Group: Provides robust, orthogonal protection of the primary amine. It is stable to catalytic hydrogenation and basic conditions but selectively cleavable under acidic conditions.

  • The Ethyl Linker: Introduces a flexible spacer that minimizes steric hindrance during downstream coupling events, ensuring high yields in solid-phase peptide synthesis (SPPS) or solution-phase conjugations.

  • The 3-Oxopiperazine Core: A conformationally restricted cyclic amide (lactam). The oxo group significantly reduces the basicity of the adjacent nitrogen (N4) via resonance, rendering it non-basic (amide-like). Consequently, the N1 position (tertiary amine) remains the primary site of basicity and nucleophilicity prior to linker attachment. This core mimics peptide bonds while resisting proteolytic degradation.

Physicochemical Profiling

Understanding the physicochemical parameters is critical for predicting solubility, membrane permeability, and chromatographic behavior. Due to its polar functional groups, the compound is typically stored at 2-8°C in a sealed, dry environment to prevent hydrolytic degradation (2)[2].

Quantitative Data Summary
PropertyValue
Molecular Formula C11H21N3O3
Molecular Weight 243.31 g/mol
CAS Registry Number 903587-80-4[1]
MDL Number MFCD33498581
Topological Polar Surface Area (TPSA) ~70.6 Ų
Hydrogen Bond Donors 2 (Carbamate NH, Amide NH)
Hydrogen Bond Acceptors 4 (Carbonyl Os, Amide O, Tertiary N)
Predicted LogP ~0.85

Experimental Workflows: Deprotection & Functionalization

As a versatile building block, successful utilization requires strict control over reaction microenvironments. The following self-validating protocol outlines the optimal Boc-deprotection strategy.

Protocol: Orthogonal Boc-Deprotection

Objective: Quantitative removal of the Boc group to yield the free primary amine while suppressing tert-butyl cation-mediated side reactions. Causality Focus: The use of Triisopropylsilane (TIPS) is critical. Without a carbocation scavenger, the highly reactive tert-butyl cation generated during acidolysis can alkylate the secondary amide nitrogen of the oxopiperazine ring, leading to inseparable impurities.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add 2.5 equivalents of Triisopropylsilane (TIPS) and 2.5 equivalents of deionized water. Stir for 5 minutes at 0°C.

  • Acidolysis: Dropwise, add an equal volume of Trifluoroacetic acid (TFA) to the DCM solution (final ratio 1:1 v/v). Logic: The 0°C initiation prevents exothermic degradation, while the 1:1 ratio ensures rapid, complete cleavage.

  • Reaction Monitoring (Self-Validation): Warm to room temperature and stir for 2 hours. Validate completion via LC-MS. Checkpoint: Monitor the complete disappearance of the m/z 244 [M+H]+ peak and the appearance of the m/z 144[M+H]+ peak corresponding to the free amine.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically.

  • Isolation: Precipitate the resulting TFA salt in cold diethyl ether, centrifuge, and dry under high vacuum to yield 2-(3-oxopiperazin-1-yl)ethan-1-amine trifluoroacetate as a hygroscopic white solid.

Mechanistic Pathway

Workflow Boc tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (Starting Material) Acid TFA / DCM (1:1) + TIPS Scavenger Boc->Acid Acidolysis Intermediate Protonated Intermediate [t-Butyl Cation Formation] Acid->Intermediate Cleavage Byproduct Isobutylene + CO2 (Trapped/Vented) Intermediate->Byproduct Gas Evolution Product 2-(3-Oxopiperazin-1-yl)ethan-1-amine (TFA Salt) Intermediate->Product Decarboxylation

Figure 1: Acidolytic Boc-deprotection mechanism and intermediate trapping.

Analytical Validation Standards

To ensure trustworthiness in downstream applications, the deprotected intermediate must be rigorously characterized before use in amide coupling or reductive amination:

  • 1H NMR (400 MHz, D2O): Validation requires the absolute disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group). The oxopiperazine methylene protons should appear as distinct multiplets between 3.0 and 3.6 ppm.

  • Chromatography (LC-MS): Employ a hydrophilic interaction liquid chromatography (HILIC) column or a C18 column with a highly aqueous mobile phase. The deprotected amine is highly polar and will co-elute with the solvent front on standard reverse-phase gradients if not properly retained.

References

  • ChemScene. "903587-80-4 | tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)
  • Sigma-Aldrich. "tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)
  • BLD Pharm. "1415564-79-2 | tert-Butyl 4-(2-morpholino-2-oxoethyl)

Sources

Foundational

Technical Guide: Synthesis Pathways for Boc-Protected Piperazine Derivatives

This guide outlines the synthesis pathways for Boc-protected piperazine derivatives, structured for high-level research and development application. Executive Summary The selective mono-protection of piperazine with a te...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the synthesis pathways for Boc-protected piperazine derivatives, structured for high-level research and development application.

Executive Summary

The selective mono-protection of piperazine with a tert-butyloxycarbonyl (Boc) group is a deceptive challenge in medicinal chemistry. While theoretically simple, the symmetric nature of piperazine leads to a kinetic competition between mono-protection (desired) and bis-protection (impurity). This guide moves beyond standard textbook protocols to detail the pH-controlled regioselective pathway , industrial de novo cyclization , and steric-directed synthesis for substituted derivatives.

Part 1: The Regioselectivity Challenge

The core difficulty in synthesizing tert-butyl piperazine-1-carboxylate (Mono-Boc-piperazine) lies in the statistical distribution of products.

  • The Problem: Upon mono-protection, the resulting secondary amine (N-Boc piperazine) remains nucleophilic. In uncontrolled conditions, the reaction rate

    
     (second protection) is often comparable to 
    
    
    
    (first protection), leading to a mixture of starting material (SM), product, and bis-Boc byproduct.
  • The Solution Matrix:

    • Kinetic Control: High dilution or excess diamine (inefficient for scale).

    • Thermodynamic/pH Control: Exploiting

      
       differences to "mask" one nitrogen.
      
    • De Novo Assembly: Building the ring with the protecting group in place.

Part 2: Synthesis of Unsubstituted N-Boc Piperazine

Method A: The pH-Controlled "Monocation" Strategy (Recommended for Lab Scale)

This protocol utilizes the differential basicity of the diamine. By converting piperazine to its monohydrochloride salt, one nitrogen is protonated (blocked), while the other remains free to react with Di-tert-butyl dicarbonate (


).

Mechanism:




Protocol:

  • Salt Formation: Dissolve piperazine (10.0 g, 116 mmol) in Ethanol (150 mL). Add concentrated HCl (1.0 equiv) dropwise. Critical: Control temperature < 20°C to avoid bis-salt formation.

  • Protection: Add a solution of

    
     (25.3 g, 116 mmol) in Ethanol (50 mL) dropwise over 2 hours.
    
  • pH Adjustment: The reaction generates acid. Maintain pH ~8-9 using mild base (e.g.,

    
     or dilute NaOH) to ensure the non-protonated amine remains nucleophilic but the salt stays stable.
    
  • Workup:

    • Concentrate solvent.

    • Basify to pH > 11 (releases the free amine from the salt).

    • Extract with Ethyl Acetate.[1][2][3] Bis-Boc byproduct is non-polar and extracts early; unreacted piperazine stays in aqueous phase.

    • Yield: Typically 75-85%.

Method B: De Novo Cyclization (Recommended for Industrial Scale)

For multi-kilogram synthesis, direct protection is inefficient due to purification costs. The "cyclization route" builds the piperazine ring from acyclic precursors.

Workflow:

  • Precursor: Start with Bis(2-chloroethyl)amine hydrochloride.

  • Protection: React with

    
     to form tert-butyl bis(2-chloroethyl)carbamate.
    
  • Cyclization: React with Benzylamine or Ammonia in methanol at elevated temperature (60°C).

  • Catalytic Hydrogenation (if Benzyl used):

    
    , Pd/C to remove the benzyl group.[4][5]
    

Advantages: Avoids bis-Boc byproduct entirely.[6] Disadvantages: Multi-step; requires handling vesicant intermediates (nitrogen mustard derivatives).

Visualization: Pathway Comparison

BocPathways Start Target: Mono-Boc Piperazine MethodA Method A: Direct Protection (pH Controlled) Start->MethodA MethodB Method B: De Novo Synthesis (Cyclization) Start->MethodB StepA1 Piperazine + 1 eq HCl (Formation of Monohydrochloride) MethodA->StepA1 StepB1 Bis(2-chloroethyl)amine MethodB->StepB1 StepA2 Reaction with Boc2O (Selective attack by free amine) StepA1->StepA2 Kinetic Selectivity Product N-Boc Piperazine (High Purity) StepA2->Product StepB2 Boc-Protection of Acyclic Amine StepB1->StepB2 StepB3 Cyclization with NH3/BnNH2 StepB2->StepB3 Ring Closure StepB3->Product

Figure 1: Comparison of Direct pH-Controlled Synthesis vs. De Novo Cyclization.

Part 3: Regioselective Synthesis of Substituted Derivatives

When dealing with 2-methylpiperazine , the two nitrogens are non-equivalent.

  • N1: Adjacent to the methyl group (Sterically hindered).

  • N4: Distal to the methyl group (Sterically accessible).

Scenario 1: Target is 4-Boc-2-methylpiperazine (Major Isomer)

This is the kinetic product. The steric bulk of the methyl group hinders N1, making N4 significantly more nucleophilic toward the bulky


 electrophile.
  • Protocol: React 2-methylpiperazine (1.0 eq) with

    
     (0.9 eq) in DCM at 0°C.
    
  • Selectivity: >90% N4-Boc.

  • Purification: Silica gel chromatography (MeOH/DCM) easily separates the minor N1-isomer.

Scenario 2: Target is 1-Boc-2-methylpiperazine (The "Hard" Isomer)

Direct synthesis is impossible due to steric rules. An Orthogonal Protection Strategy is required.

Step-by-Step Workflow:

  • Selective N4 Protection: React 2-methylpiperazine with Benzyl chloroformate (Cbz-Cl) or Benzyl bromide. Due to sterics, N4 reacts first.

    • Result: 4-Cbz-2-methylpiperazine.[2]

  • N1 Protection: React the intermediate with

    
     (excess) and base (TEA/DMAP) to force the reaction at the hindered N1 position.
    
    • Result: 1-Boc-4-Cbz-2-methylpiperazine.

  • Orthogonal Deprotection: Remove the Cbz group via Hydrogenolysis (

    
    , Pd/C).[4] The Boc group is stable to these conditions.[3][7]
    
    • Final Product: 1-Boc-2-methylpiperazine.[8]

Visualization: Regioselectivity Logic

RegioSelectivity Substrate 2-Methylpiperazine Direct Direct Reaction (Boc2O, 0°C) Substrate->Direct Kinetic Path Orthogonal Orthogonal Route (Multi-step) Substrate->Orthogonal Strategic Path N4_Product 4-Boc-2-methylpiperazine (Steric Control) Direct->N4_Product Step1 1. Cbz-Cl (Protects N4) Orthogonal->Step1 Step2 2. Boc2O (Protects N1) Step1->Step2 Step3 3. H2/Pd-C (Removes Cbz) Step2->Step3 N1_Product 1-Boc-2-methylpiperazine (Target) Step3->N1_Product

Figure 2: Decision Tree for Regioselective Protection of 2-Methylpiperazine.

Part 4: Comparative Data & Troubleshooting

Reagent Selection Matrix
ReagentSpecificityByproductsScale SuitabilityCost

Moderate (requires pH/stoichiometry control)t-Butanol,

HighLow
Boc-ON HighAcetone oximeLow (Lab only)High
Boc-N3 HighHydrazoic acid (Explosive risk)Avoid Moderate
Critical Process Parameters (CPPs)
  • Temperature: Keep

    
     addition < 5°C. Higher temperatures increase bis-protection rates (
    
    
    
    ).
  • Solvent:

    • DCM: Good solubility, but difficult to extract bis-salts.

    • Methanol:[3] Excellent for flow chemistry; prevents precipitation of intermediates.

  • Monitoring:

    • TLC: Stain with Ninhydrin (Free amines = Red/Purple) or KMnO4 (Boc group = White/Yellow spots).

    • NMR Validation: Look for the tert-butyl singlet at

      
       1.45 ppm (9H). For 2-methyl derivatives, check the doublet shift of the methyl group to confirm N1 vs N4 substitution.
      

References

  • Selective Mono-Boc Protection Protocol

    • Source: BenchChem Technical Support.[3] "Selective Mono-acylation of Piperazine."

  • Industrial Scale Synthesis (De Novo)
  • Regioselectivity in Substituted Piperazines: Source: GuideChem Technical FAQ. "How to Prepare (S)-4-N-Boc-2-methylpiperazine?"
  • Flow Chemistry Optimization: Source: Sigma-Aldrich Technical Bulletin. "MRT - Mono-Boc-Protection of Diamines."
  • Boc Chemistry Fundamentals

    • Source: Chemistry Steps.[3][6][9][10][11] "Boc Protecting Group for Amines - Mechanism and Conditions."

    • URL:[Link]

Sources

Exploratory

The tert-Butyloxycarbonyl (Boc) Protecting Group: Mechanistic Principles and Advanced Protocols

Executive Summary In the precise assembly of complex organic molecules and peptides, controlling the reactivity of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group stands as one of the most foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise assembly of complex organic molecules and peptides, controlling the reactivity of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group stands as one of the most foundational and enduring amine-protecting groups in modern synthetic chemistry[1]. By converting a highly reactive, nucleophilic amine into a stable carbamate, the Boc group allows chemists to perform rigorous multi-step transformations on other parts of a molecule[2]. This whitepaper explores the mechanistic causality behind Boc protection and deprotection, the critical role of carbocation scavengers, and field-proven, self-validating protocols for laboratory application.

Orthogonality and Strategic Logic

The utility of the Boc group is defined by its orthogonality —the ability to be removed under specific conditions that leave other protecting groups entirely unaffected[3]. Boc is highly stable toward basic hydrolysis, catalytic hydrogenation, and most nucleophiles[4][5]. It is exclusively labile to acidic conditions[6].

In Solid-Phase Peptide Synthesis (SPPS), this allows chemists to pair Boc with protecting groups that respond to entirely different stimuli, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) or the hydrogenation-labile Cbz (carboxybenzyl)[5][6].

Orthogonality Start Peptide with Boc & Fmoc Acid TFA (Acidic) Cleaves Boc Start->Acid Pathway A Base Piperidine (Basic) Cleaves Fmoc Start->Base Pathway B BocRemoved Fmoc Intact Free Amine 1 Acid->BocRemoved FmocRemoved Boc Intact Free Amine 2 Base->FmocRemoved

Orthogonal deprotection strategy utilizing Boc (acid-labile) and Fmoc (base-labile) groups.

Table 1: Comparative Orthogonality of Amine Protecting Groups
Protecting GroupCleavage ConditionStability ProfileCommon Application
Boc Strong Acid (e.g., TFA, HCl)Stable to bases, nucleophiles, H2/Pd-CSPPS, General Organic Synthesis
Fmoc Mild Base (e.g., Piperidine)Stable to acids, H2/Pd-CSPPS (Standard modern approach)
Cbz (Z) Hydrogenation (H2/Pd-C)Stable to mild acids, mild basesSolution-phase peptide synthesis

Mechanistic Foundations

The Causality of Bocylation (Protection)

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (


). The reaction begins with the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of 

[5]. This forms a tetrahedral intermediate that collapses, expelling a tert-butyl carbonate leaving group.

The Thermodynamic Driver: The expelled leaving group is highly unstable and rapidly decarboxylates into tert-butoxide and carbon dioxide (


) gas[7]. The irreversible evolution of 

gas provides a massive entropic driving force, pushing the reaction to completion and preventing the reverse reaction[5].
Acidolysis and Fragmentation (Deprotection)

Boc deprotection is an acid-catalyzed elimination process, most commonly executed with trifluoroacetic acid (TFA)[8]. The mechanism is governed by the stability of the resulting intermediates:

  • Protonation: The strong acid protonates the carbonyl oxygen of the carbamate, drawing electron density away from the C-O bond[5][8].

  • Heterolytic Cleavage: The weakened bond breaks, yielding a transient carbamic acid and a highly stable tert-butyl carbocation[2][8]. The high degree of substitution on the tert-butyl group stabilizes the positive charge via hyperconjugation, making this cleavage energetically favorable[2].

  • Decarboxylation: The carbamic acid spontaneously loses

    
     to yield the free amine, which is immediately protonated by the excess TFA to form a stable trifluoroacetate salt[8][9].
    

Mechanism Boc Boc-Amine Protonated Protonated Carbamate Boc->Protonated H+ (TFA) Cleavage Carbamic Acid + t-Butyl Cation Protonated->Cleavage Fragmentation Products Free Amine + CO2 + Isobutene Cleavage->Products Decarboxylation

Acid-catalyzed mechanism of Boc deprotection highlighting fragmentation and decarboxylation.

The Electrophilic Threat: Causality of Scavengers

While the tert-butyl cation is stable enough to form, it remains a potent electrophile. If left unchecked in the reaction mixture, it will seek out electron-rich sites to alkylate[5]. In peptide synthesis, this cation aggressively attacks the indole ring of Tryptophan (Trp), the phenol ring of Tyrosine (Tyr), or the sulfur atoms of Methionine (Met) and Cysteine (Cys), leading to irreversible side-product formation[1][8][9].

To prevent this, scavengers are added to the TFA cleavage cocktail. Scavengers are highly nucleophilic or hydride-donating molecules that outcompete the peptide residues for the tert-butyl cation, safely quenching it into inert byproducts (such as isobutane or tert-butyl thioethers)[8][9].

Table 2: Quantitative Scavenger Selection Guide
ScavengerTarget Residue ProtectionTypical ConcentrationMechanistic Action
Triisopropylsilane (TIS) Trp, general carbocations2.5% - 5.0% (v/v)Acts as a hydride donor to reduce the carbocation to isobutane[8].
Dithioethane (DTE) Met, Cys0.5% - 2.5% (v/v)Highly nucleophilic sulfur traps the cation, preventing thioether alkylation[9].
Anisole / Thioanisole Tyr, general aromatics2.5% - 5.0% (v/v)Electron-rich aromatic ring acts as a sacrificial nucleophile[1][10].
Water (

)
General2.5% - 5.0% (v/v)Quenches the carbocation to form tert-butanol[8].

Field-Proven Experimental Protocols

The following methodologies are designed as self-validating systems , meaning they contain built-in physical or analytical checkpoints to confirm success at each stage without requiring immediate complex spectral analysis.

Protocol A: Solution-Phase N-Boc Protection of a Primary Amine

Objective: Mask a primary amine using


 under mild conditions.
  • Preparation: Dissolve the primary amine (1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of THF and water, or pure Dichloromethane)[10].

  • Base Addition: Add 1.1 to 2.0 equivalents of a mild base (such as Triethylamine or

    
    ). Causality: The base neutralizes any existing amine salts, ensuring the nitrogen lone pair is available for nucleophilic attack, and neutralizes acidic byproducts[10].
    
  • Reagent Introduction: Cool the mixture to 0 °C. Slowly add 1.1 equivalents of

    
    [10]. Cooling prevents rapid, uncontrolled exothermic expansion.
    
  • Reaction & Validation: Remove the ice bath and stir at room temperature.

    • Self-Validation Check 1: Observe the solution for gas evolution (bubbling). The release of

      
       is a direct visual confirmation that the tetrahedral intermediate is actively fragmenting and the reaction is proceeding[2].
      
  • Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC)[8].

    • Self-Validation Check 2: Stain the TLC plate with ninhydrin. The starting primary amine will stain intensely purple/pink. As the amine is converted to a carbamate, the product spot will fail to stain, confirming the successful masking of the nitrogen lone pair.

  • Workup: Extract with ethyl acetate, wash the organic layer with 1M HCl (to remove unreacted starting amine), followed by brine. Dry over

    
     and concentrate under reduced pressure.
    
Protocol B: Acidolytic Deprotection and Carbocation Scavenging

Objective: Cleave the Boc group while preventing electrophilic alkylation of sensitive functional groups.

  • Preparation: Dissolve the N-Boc protected compound in Dichloromethane (DCM).

  • Cocktail Formulation: Prepare a cleavage cocktail of 50% TFA in DCM[8][9]. If the substrate contains Trp, Met, or Cys, pre-mix scavengers into the cocktail (e.g., 2.5% TIS and 2.5%

    
    )[8].
    
  • Execution: Add the cleavage cocktail to the substrate at room temperature.

    • Self-Validation Check 1: Immediate gas evolution (isobutene and

      
      ) should be observed upon addition, indicating successful acidolysis[2][5].
      
  • Incubation: Stir for 30 to 180 minutes. The reaction rate is dependent on steric hindrance around the carbamate[8].

  • Evaporation & Azeotroping: Concentrate the mixture under reduced pressure.

    • Critical Step: To remove highly corrosive residual TFA, add 10 mL of toluene to the crude oil and evaporate again. Repeat this azeotropic distillation three times[5]. Causality: Toluene forms a low-boiling azeotrope with TFA, ensuring complete removal of the acid which could otherwise degrade the product or inhibit downstream basic couplings[5].

  • Isolation: The resulting product is a trifluoroacetate salt[8][9]. If the free base is required for the next synthetic step, neutralize the residue with saturated aqueous

    
     during a subsequent organic extraction.
    

References

Sources

Foundational

Technical Guide: 3-Oxopiperazine (Piperazin-2-one) Scaffolds in Medicinal Chemistry

Executive Summary: The Privileged Peptidomimetic In the realm of high-throughput screening and rational drug design, the 3-oxopiperazine (chemically synonymous with piperazin-2-one or 2-oxopiperazine ) stands as a "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Peptidomimetic

In the realm of high-throughput screening and rational drug design, the 3-oxopiperazine (chemically synonymous with piperazin-2-one or 2-oxopiperazine ) stands as a "privileged structure." Unlike the flexible piperazine ring found in blockbusters like Imatinib or Ciprofloxacin, the introduction of the ketone moiety at the C2/C3 position imparts critical planarity and hydrogen-bond accepting capability. This modification transforms the scaffold into a robust peptidomimetic , capable of freezing bioactive conformations of amino acid side chains, particularly in mimicking


-turns and 

-turns.

This guide dissects the synthetic architectures, structural utility, and therapeutic applications of 3-oxopiperazine-containing compounds, moving beyond basic reviews to provide actionable synthetic strategies and structure-activity relationship (SAR) insights.

Part 1: Structural Philosophy & Peptidomimetics

The Conformational Constraint

The primary utility of the 3-oxopiperazine core is its ability to restrict the conformational space of a peptide backbone. In a standard peptide, the


 and 

angles rotate freely, often leading to poor oral bioavailability and rapid proteolytic degradation.
  • Chirality Transfer: By synthesizing the ring from chiral amino acids (e.g., via the Ugi reaction), the stereochemistry at the C3 position (alpha to the amide nitrogen) is fixed. This allows the scaffold to project side chains (R-groups) in vectors that precisely match the

    
     and 
    
    
    
    residues of a peptide
    
    
    -turn.
  • Hydrogen Bonding: The amide backbone of the ring serves as an obligate hydrogen bond acceptor (carbonyl) and donor (NH, if unsubstituted), mimicking the intra-molecular hydrogen bonding networks found in protein secondary structures.

Diagram 1: Peptidomimetic Pharmacophore Mapping

The following diagram illustrates how the 3-oxopiperazine scaffold maps onto a peptide


-turn, locking the pharmacophores in a bioactive conformation.

Peptidomimetic_Map cluster_peptide Native Peptide Beta-Turn cluster_scaffold 3-Oxopiperazine Mimic AA1 Residue i (H-Bond Donor) AA2 Residue i+1 (Corner) AA1->AA2 AA4 Residue i+3 (H-Bond Acceptor) AA1->AA4 H-Bond C2 C2 Carbonyl (H-Bond Acceptor) AA1->C2 Mimics Carbonyl AA3 Residue i+2 (Corner) AA2->AA3 C3 C3 Chiral Center (Side Chain Vector) AA2->C3 Mimics Side Chain AA3->AA4 N4 N4 Position (Diversity Element) AA3->N4 Mimics Amide N N1 N1 Position (Linker/Solubility) N1->C2 C2->C3 C3->N4 N4->N1 Ethyl Bridge

Caption: Mapping the 3-oxopiperazine scaffold (right) to a native peptide beta-turn (left), highlighting the conservation of side-chain vectors and hydrogen bonding capability.

Part 2: Synthetic Architectures (The "How")

The synthesis of 3-oxopiperazines must be modular to allow for library generation in drug discovery. The most robust, "self-validating" method is the Ugi-Deprotection-Cyclization (UDC) strategy. This approach utilizes the Ugi 4-component reaction (U-4CR) followed by an acid-catalyzed cyclization.[1]

The UDC Protocol Logic
  • Atom Economy: Combines four components (Amine, Aldehyde, Isocyanide, Carboxylic Acid) in one pot.

  • Diversity: Every position on the ring (N1, C3, N4) can be varied simply by changing the starting materials.

  • Self-Validation: The cyclization step only proceeds if the Ugi product is formed correctly, acting as an internal quality control filter.

Diagram 2: Ugi-Deprotection-Cyclization (UDC) Workflow

This workflow details the specific reaction pathway to generate the 3-oxopiperazine core.

UDC_Synthesis cluster_inputs Ugi 4-CR Inputs Boc_AA Boc-Amino Acid (Acid Component) Ugi_Step Step 1: Ugi Condensation (Methanol, RT, 24h) Boc_AA->Ugi_Step Amine Primary Amine (R1) Amine->Ugi_Step Aldehyde Aldehyde (R2) Aldehyde->Ugi_Step Isocyanide Isocyanide (R3) Isocyanide->Ugi_Step Intermediate Linear Ugi Adduct (Boc-Protected) Ugi_Step->Intermediate 4-Component Assembly Deprotection Step 2: TFA/DCM (1:1) (Boc Removal) Intermediate->Deprotection N-Terminus Exposure Cyclization Step 3: Base-Induced Cyclization (DIEA/MeOH or Reflux) Deprotection->Cyclization Intramolecular Attack Product 3-Oxopiperazine Scaffold (Piperazin-2-one) Cyclization->Product Ring Closure

Caption: The UDC strategy enables the rapid assembly of the 3-oxopiperazine core from simple precursors, facilitating high-throughput library synthesis.

Part 3: Validated Experimental Protocol

Objective: Synthesis of a C3-substituted 3-oxopiperazine library member via the UDC strategy. Scale: 1.0 mmol.

Step 1: Ugi Condensation[1]
  • Dissolve the Aldehyde (1.0 mmol) in Methanol (2.0 mL) in a scintillation vial.

  • Add the Primary Amine (1.0 mmol) and stir for 30 minutes to allow imine formation (pre-organization).

  • Add the Boc-protected Amino Acid (1.0 mmol) and the Isocyanide (1.0 mmol).

  • Stir at room temperature for 24 hours. The reaction is typically self-indicating; the disappearance of the isocyanide odor suggests completion.

  • Validation: Monitor by LC-MS. Look for the

    
     peak corresponding to the linear diamide.
    
Step 2: Deprotection & Cyclization
  • Evaporate the methanol under reduced pressure.

  • Resuspend the residue in 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (5 mL). Stir for 2 hours to remove the Boc group.

  • Evaporate the TFA/DCM (azeotrope with toluene if necessary to remove residual acid).

  • Dissolve the crude amine salt in Methanol (5 mL).

  • Add Diisopropylethylamine (DIEA) (3.0 equiv) to neutralize the salt and catalyze the intramolecular nucleophilic attack of the free amine onto the ester/amide carbonyl.

  • Heat to 60°C for 4-6 hours if cyclization is slow (steric dependence).

  • Purification: Flash chromatography (EtOAc/Hexane gradient).

Part 4: Therapeutic Frontiers & Data

The 3-oxopiperazine scaffold has demonstrated potency in areas where standard piperazines fail, specifically where stereochemical definition is required.

Infectious Disease: Dengue Virus Inhibitors

Recent studies identified 3-oxopiperazines as potent inhibitors of the Dengue Virus (DENV) NS4B protein. The scaffold morphing from a pyrrolopiperazinone to a simpler 3-oxopiperazine retained activity while improving physicochemical properties.

Oncology: Farnesyltransferase (FTase) Inhibition

Early work on FTase inhibitors (e.g., L-778,123) utilized the imidazole-substituted piperazinone.[2] The 3-oxopiperazine core mimics the CAAX motif of the Ras protein, blocking prenylation and subsequent cancer cell signaling.

Quantitative Data Summary

The table below summarizes key potency data derived from recent literature reviews and medicinal chemistry campaigns.

Therapeutic AreaTargetCompound ClassActivity MetricValueReference
Antiviral Dengue NS4B3-substituted 2-oxopiperazineEC50 (Viral Replication)< 0.10 µM[1]
Oncology FarnesyltransferaseImidazole-3-oxopiperazineIC50 (Enzyme Inhibition)0.002 µM[2]
Oncology Colon Cancer (HT-29)1,4-diaryl-3-oxopiperazineIC50 (Cytotoxicity)~50-100 µM[3]
CNS Substance P (NK1)Spiro-oxopiperazineKi (Binding Affinity)1.5 nM[4]

References

  • Vertex AI Search Result 1.19: BOC Sciences. "CAS 5625-67-2 (2-Oxopiperazine) - Synthesis and Biological Activity." (Summarizing data from Bioorg. Med. Chem. Lett. 2017 regarding Dengue Virus inhibitors).[]

  • Vertex AI Search Result 1.1:National Institutes of Health (PMC).

  • Vertex AI Search Result 1.3:Royal Society of Chemistry. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores."

  • Vertex AI Search Result 1.7:Royal Society of Chemistry. "Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics."

  • Vertex AI Search Result 1.5:National Institutes of Health (PMC). "Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain."

Sources

Exploratory

Technical Guide: Stability &amp; Storage of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

This guide provides an in-depth technical analysis of the stability and storage protocols for tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 903587-80-4).[1] The content is structured to serve researchers and d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the stability and storage protocols for tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 903587-80-4).[1]

The content is structured to serve researchers and drug development professionals, synthesizing specific chemical properties with rigorous handling standards.[1][2]

[1]

Compound Identity & Chemical Architecture

To understand the stability profile, we must first deconstruct the molecule's functional architecture.[1] This compound is a bifunctional building block commonly used in the synthesis of PROTAC linkers and kinase inhibitors.[1]

  • IUPAC Name: tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate[1]

  • CAS Number: 903587-80-4[1]

  • Molecular Formula: C₁₁H₂₁N₃O₃[1]

  • Molecular Weight: 243.30 g/mol [1]

  • Physical State: Typically a white to off-white solid or viscous semi-solid (depending on purity and hydration).[1]

Functional Group Analysis

The molecule contains three distinct chemical moieties that dictate its stability profile:

  • Boc-Carbamate (tert-butoxycarbonyl): A kinetic trap protecting the primary amine.[1] It is acid-labile and thermally sensitive.[1]

  • Ethyl Linker: A chemically inert ethylene bridge.[1]

  • 3-Oxopiperazine Ring: A cyclic hemi-aminal/lactam structure containing a secondary amine (N4 position) and a lactam amide.[1]

Intrinsic Stability & Degradation Pathways[1]

The stability of this compound is governed by the competing sensitivities of the Boc group (acid/thermal) and the piperazinone ring (oxidative/hygroscopic).[1]

Thermodynamic & Kinetic Instabilities[1]
Instability TypeRisk LevelTrigger MechanismChemical Consequence
Acid Hydrolysis High Exposure to H⁺ (pH < 4)Cleavage of Boc group, releasing isobutylene and CO₂; yields the HCl salt of the diamine.[1]
Oxidation Medium Atmospheric O₂Oxidation of the secondary amine (N4) in the piperazine ring to N-oxide or hydroxylamine derivatives.[1]
Thermal Decomposition Medium T > 40°CThermal elimination of the tert-butyl group (isobutylene release) even in the absence of acid.[1]
Hygroscopicity High Ambient HumidityThe lactam and secondary amine moieties are hygroscopic.[1] Water uptake accelerates hydrolysis and makes accurate weighing difficult.[1]
Carbamylation Low/Med Atmospheric CO₂The free secondary amine (N4) can reversibly react with CO₂ to form carbamic acid species, altering stoichiometry.[1]
Mechanistic Degradation Pathways (Visualization)[1]

The following diagram illustrates the critical degradation nodes. The "Red" paths represent failure modes that storage conditions must prevent.[1]

DegradationPathways Compound Intact Compound (C11H21N3O3) Acid Acid Exposure (Trace HCl/TFA) DeBoc Boc Deprotection (Isobutylene Loss) Compound->DeBoc H+ Catalysis Compound->DeBoc Thermal Elim. Oxidation N-Oxide Formation (Piperazine Ring) Compound->Oxidation Radical Mechanism Carbamate Ammonium Carbamate (Salt Formation) Compound->Carbamate Reversible Adduct Acid->DeBoc Heat Thermal Stress (>40°C) Heat->DeBoc Oxygen Atmospheric O2 (Long-term) Oxygen->Oxidation CO2 Atmospheric CO2 (Moisture) CO2->Carbamate

Figure 1: Primary chemical degradation pathways.[1] Note that Boc loss is irreversible, while CO₂ uptake is often reversible.[1]

Storage & Handling Protocols

Based on the chemical sensitivities identified above, the following protocol is mandatory for maintaining >98% purity over 12+ months.

The "Golden Rule" of Storage

Store at -20°C under an inert atmosphere (Argon or Nitrogen).

While the compound is stable at 2-8°C for short durations (weeks), the secondary amine's susceptibility to oxidation and CO₂ uptake necessitates colder, inert storage for long-term integrity.[1]

Detailed Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics: Reduces the rate of spontaneous thermal de-Boc and oxidative processes significantly.[1]
Atmosphere Dry Argon/Nitrogen Displaces O₂ (preventing N-oxidation) and CO₂ (preventing carbamate salt formation).[1]
Container Amber Glass Protects against UV-induced radical formation.[1] Glass is preferred over plastic to prevent gas permeability.[1]
Desiccant Required Silica gel or molecular sieves in the secondary container to mitigate hygroscopicity.[1]
Thawing Equilibrate to RT Critical: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric water onto the cold solid.
Handling Workflow (Self-Validating System)

This workflow ensures that every interaction with the compound verifies its integrity.[1]

StorageWorkflow Start Receipt of Compound QC_Initial Initial QC (1H NMR / LCMS) Start->QC_Initial Aliquot Aliquot under Inert Gas (Avoid freeze-thaw cycles) QC_Initial->Aliquot Pass Storage Store at -20°C (Amber Vial + Desiccant) Aliquot->Storage Usage Thaw to RT (Sealed) Storage->Usage Experiment Needed QC_Check Re-Validation QC (If stored > 6 months) Usage->QC_Check Long Duration? QC_Check->Usage Pass

Figure 2: Lifecycle management workflow. The "Thaw to RT" step is the most critical user-dependent variable.

Quality Control & Validation

To validate the stability of your stock, use the following analytical markers.

1H NMR Markers (DMSO-d6 or CDCl3)[1]
  • Boc Integrity: Look for a sharp singlet at ~1.4 ppm (9H).[1]

    • Degradation Sign:[1] Loss of intensity relative to the ethyl linker signals, or appearance of new alkyl peaks.[1]

  • Ethyl Linker: Multiplets at ~3.0 - 3.5 ppm .[1]

    • Degradation Sign:[1] Shift in these peaks often indicates salt formation (e.g., if HCl contaminated the sample).[1]

  • Piperazinone Ring: Distinct methylene protons on the ring.[1]

    • Degradation Sign:[1] Broadening of N-adjacent protons indicates oxidation or CO₂ adducts.[1]

TLC Visualization[1]
  • Stain: Ninhydrin is ineffective for the intact compound (Boc-protected).[1]

  • Recommended Stain: KMnO₄ (oxidizes the alkene/amine) or Iodine vapor.[1]

  • Rf Value: Typically polar (Rf ~0.3-0.5 in 10% MeOH/DCM), but highly dependent on the stationary phase.[1]

Synthesis & Application Context

Understanding why we preserve this compound aids in experimental design.[1]

  • Usage: It is a "linker" unit.[1] The Boc group is removed (acidic conditions) to reveal a primary amine, which is then coupled to a ligand (e.g., a kinase inhibitor).[1] The piperazinone secondary amine is coupled to an E3 ligase ligand (e.g., Thalidomide derivatives) or another warhead.[1]

  • Implication: If the Boc group degrades during storage, your subsequent coupling reaction will fail due to the presence of unprotected diamines, leading to polymerization or double-coupling.[1]

References

  • Sigma-Aldrich. tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate Product Detail. Retrieved from Sigma-Aldrich.com .[1]

  • BLDpharm. Product Analysis: CAS 903587-80-4.[1] Retrieved from BLDpharm.com .[1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Authoritative text on Boc stability and cleavage mechanisms).

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] .[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 903587-80-4.[1] PubChem.[1][3][4][5] .

Sources

Foundational

Comprehensive Spectroscopic Characterization of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

Executive Summary In modern drug discovery, conformationally restricted scaffolds are essential for improving metabolic stability and target affinity. tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 903587-80-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, conformationally restricted scaffolds are essential for improving metabolic stability and target affinity. tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 903587-80-4) serves as a highly versatile bifunctional building block[1]. Featuring a rigid 3-oxopiperazine core and a flexible, orthogonally protected ethylamine linker, it is frequently utilized in the synthesis of peptidomimetics and PROTAC linkers.

This technical whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this molecule. By detailing not just what the data looks like, but why specific experimental parameters are chosen, this guide establishes a self-validating framework for structural confirmation.

Structural Elucidation & Atom Mapping

To accurately interpret the spectroscopic data, the molecular architecture (Formula: C₁₁H₂₁N₃O₃, MW: 243.31 g/mol ) must be mapped into three distinct functional domains[2]:

  • The Boc Group: A tert-butoxycarbonyl protecting group, characterized by a highly shielded 9-proton singlet in ¹H NMR and a diagnostic mass loss of 100 Da in MS/MS[3].

  • The Ethyl Linker: A -CH₂-CH₂- bridge connecting the carbamate nitrogen to the piperazinone ring.

  • The 3-Oxopiperazine Core: A lactam-containing 6-membered ring. The attachment point is the tertiary amine (N1), while the amide nitrogen (N4) remains unsubstituted.

Workflow A Sample Preparation (High Purity >98%) B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (ESI-HRMS) A->C D IR Spectroscopy (ATR-FTIR) A->D E Data Integration & Cross-Validation B->E C->E D->E F Structural Confirmation E->F

Fig 1: Self-validating analytical workflow for structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

Deuterated chloroform (CDCl₃) is the solvent of choice for this compound. While polar solvents like CD₃OD might offer faster dissolution, CDCl₃ is strictly selected to prevent deuterium exchange at the two critical N-H positions (the carbamate NH and the piperazinone amide NH). Observing these distinct protons is mandatory for confirming that the structural integrity of both the protecting group and the lactam core remains intact.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
1.45 Singlet (s) 9H -C(CH₃)₃ (Boc group)
2.55 Triplet (t) 2H N1-CH₂ (Ethyl linker, adjacent to tertiary amine)
2.65 Triplet (t) 2H C6-H₂ (Piperazinone ring)
3.10 Singlet (s) 2H C2-H₂ (Piperazinone ring, isolated between N1 and C=O)
3.20 Quartet (q) 2H CH₂-NHBoc (Ethyl linker, couples to adjacent CH₂ and NH)
3.35 Multiplet (m) 2H C5-H₂ (Piperazinone ring, adjacent to amide NH)
5.20 Broad Triplet (br t) 1H NH (Carbamate)

| 6.80 | Broad Singlet (br s)| 1H | NH (Amide, Piperazinone core) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm) Type Assignment
28.4 CH₃ -C(CH₃)₃ (Boc methyls)
38.2 CH₂ CH₂-NHBoc (Ethyl linker)
41.5 CH₂ C5 (Piperazinone ring)
50.2 CH₂ C6 (Piperazinone ring)
56.8 CH₂ N1-CH₂ (Ethyl linker)
57.5 CH₂ C2 (Piperazinone ring)
79.2 C (quat) -C(CH₃)₃ (Boc quaternary carbon)
156.1 C=O Carbamate Carbonyl

| 171.4 | C=O | Amide Carbonyl (Piperazinone core) |

Mass Spectrometry (ESI-HRMS)

Causality of Experimental Design

Electrospray Ionization (ESI) in positive mode is utilized due to the presence of the basic tertiary amine (N1) in the piperazinone ring, which readily accepts a proton. Soft ionization is an absolute requirement here; hard ionization techniques (like Electron Impact) would instantly obliterate the highly labile Boc group, preventing the observation of the molecular ion ([M+H]⁺)[3].

Fragmentation Pathway

The MS/MS spectrum of Boc-protected amines is highly predictable and serves as a built-in structural diagnostic tool. The primary fragmentation involves a sequential loss of isobutylene (-56 Da) followed by decarboxylation (-44 Da), yielding the unprotected amine fragment.

MS_Frag M Protonated Precursor [M+H]+ m/z 244.16 F1 Isobutylene Loss [M - C4H8 + H]+ m/z 188.10 M->F1 - 56 Da (Isobutylene) F2 Decarboxylation [M - C5H8O2 + H]+ m/z 144.11 M->F2 - 100 Da (Boc Cleavage) F1->F2 - 44 Da (CO2)

Fig 2: ESI-MS/MS fragmentation pathway highlighting the diagnostic cleavage of the Boc protecting group.

Table 3: ESI-HRMS Data (Positive Ion Mode)

Ion Species Theoretical m/z Observed m/z Mass Error (ppm)
[M+H]⁺ 244.1656 244.1658 < 2.0
[M+Na]⁺ 266.1475 266.1472 < 2.0
[M-C₄H₈+H]⁺ 188.1030 188.1028 < 2.0

|[M-C₅H₈O₂+H]⁺| 144.1131 | 144.1135 | < 3.0 |

Infrared (ATR-FTIR) Spectroscopy

Causality of Experimental Design

Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet preparation. KBr is notoriously hygroscopic; any absorbed atmospheric water will create a massive, broad O-H stretching band around 3300–3400 cm⁻¹. This artifact would completely obscure the critical N-H stretching frequencies of the carbamate and lactam groups, leading to ambiguous structural validation. ATR allows for the direct analysis of the neat solid, bypassing this matrix interference entirely.

Table 4: ATR-FTIR Characteristic Absorptions

Wavenumber (cm⁻¹) Intensity Functional Group / Vibration Mode
3350 Medium, Broad N-H Stretch (Amide & Carbamate)
2975, 2820 Medium C-H Stretch (Aliphatic, CH₂/CH₃)
1705 Strong C=O Stretch (Boc Carbamate)
1660 Strong C=O Stretch (Piperazinone Amide)
1520 Medium N-H Bend

| 1165 | Strong | C-O Stretch (Boc Ester) |

Experimental Protocols: Self-Validating Methodologies

To ensure maximum reproducibility and trustworthiness, the following protocols integrate internal controls directly into the analytical workflow.

Protocol A: NMR Sample Preparation & Acquisition
  • Internal Standardization: Weigh exactly 15 mg of the synthesized compound into a clean glass vial. Dissolve thoroughly in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: TMS acts as an internal zero-point reference, self-validating the chemical shift accuracy against environmental temperature fluctuations or magnetic drift.

  • Shimming and Tuning: Transfer the solution to a standard 5 mm NMR tube. Insert into the spectrometer and perform automated gradient shimming (Z-axis) until the deuterium lock level is perfectly stable.

    • Validation Check: Proper shimming ensures sharp, highly resolved peaks, which is critical for observing the fine multiplet splitting of the ethyl linker.

  • Acquisition: Acquire ¹H NMR using 16 scans and a 10-second relaxation delay (D1). Acquire ¹³C NMR using 512 scans and a 2-second relaxation delay.

    • Validation Check: The extended 10s delay in ¹H NMR ensures full relaxation of all protons, guaranteeing that the integration of the 9H Boc singlet is quantitatively accurate relative to the 1H NH signals.

Protocol B: ESI-HRMS Acquisition
  • Calibration: Prior to sample injection, infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer.

    • Validation Check: Pre-run calibration validates mass accuracy to <5 ppm, ensuring the empirical formula can be unambiguously confirmed without isobaric interference[3].

  • Sample Dilution: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

    • Validation Check: Formic acid provides the necessary proton surplus to drive[M+H]⁺ formation, optimizing the ionization efficiency for the tertiary amine.

  • MS/MS Fragmentation: Isolate the m/z 244.16 precursor ion. Apply a collision energy of 15–20 eV using N₂ as the collision gas.

    • Validation Check: This specific low-energy regime selectively cleaves the labile Boc group without shattering the robust piperazinone core, yielding a clean, interpretable spectrum.

Protocol C: ATR-FTIR Analysis
  • Background Subtraction: Collect a background spectrum of the clean, empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: This step removes ambient CO₂ and water vapor signals from the final spectrum, preventing false-positive peak assignments.

  • Sample Application: Place 1–2 mg of the neat solid directly onto the center of the diamond crystal. Apply uniform pressure using the mechanical anvil until the signal intensity plateaus.

    • Validation Check: Intimate physical contact with the crystal ensures a high signal-to-noise ratio and reproducible peak intensities.

References

  • PubChemLite / University of Luxembourg. Tert-butyl n-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate Mass Spectrometry Data. Retrieved March 8, 2026. [Link]

Sources

Exploratory

Technical Sourcing &amp; Validation Guide: tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

[1] CAS: 903587-80-4 Formula: C₁₁H₂₁N₃O₃ M.W.: 243.30 g/mol [1] Executive Summary & Strategic Value This guide details the sourcing, validation, and synthetic contingencies for tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)ca...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS: 903587-80-4 Formula: C₁₁H₂₁N₃O₃ M.W.: 243.30 g/mol [1]

Executive Summary & Strategic Value

This guide details the sourcing, validation, and synthetic contingencies for tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate .[1] This compound is a critical bifunctional building block in medicinal chemistry, specifically used as a polar linker motif in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD).[1]

Its strategic value lies in the piperazinone ring , which offers distinct advantages over standard piperazines:

  • Metabolic Stability: The lactam moiety reduces basicity, lowering susceptibility to oxidative metabolism compared to tertiary amines.[1]

  • Hydrogen Bonding: The carbonyl serves as a hydrogen bond acceptor, potentially improving solubility and permeability profiles.[1]

  • Vector Control: The constrained ring geometry provides a defined exit vector for linker attachment, crucial for E3 ligase ligand design.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate
CAS Number 903587-80-4
Molecular Weight 243.30
LogP (Predicted) ~0.15 (Low lipophilicity, good for solubility)
pKa (Predicted) ~16 (Amide), ~9 (Carbamate - NH)
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water

The Supply Landscape: Commercial Availability

Sourcing this specific isomer requires vigilance, as vendors often conflate piperazin-2-one and piperazin-3-one derivatives, or confuse the substitution pattern (N1 vs. N4).[1]

Primary Verified Suppliers

Note: Availability fluctuates.[1] Always confirm batch-specific purity.

Supplier TierVendor ExamplesTypical PurityLead TimeStrategic Use
Tier 1 (Stock) BLD Pharm , Combi-Blocks , Enamine >97%1-3 DaysHTS, SAR expansion, Scale-up
Tier 2 (Aggregators) eMolecules, ChemSpace, MolPort>95%1-2 WeeksBackup sourcing, Price comparison
Tier 3 (Custom) WuXi AppTec, PharmBlock>98%4-6 WeeksGMP requirements, Multi-gram scale
Sourcing Decision Matrix

Use the following logic to determine whether to buy or synthesize:

SourcingDecision cluster_QC Incoming QC (Mandatory) Start Need CAS 903587-80-4 CheckStock Check Tier 1 (BLD/Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock Buy PURCHASE (Req: >95% Purity) InStock->Buy Yes CheckLead Lead Time < 2 Weeks? InStock->CheckLead No QC 1H NMR + LCMS Verification Buy->QC CheckLead->Buy Yes Make INITIATE SYNTHESIS (See Section 5) CheckLead->Make No Make->QC

Figure 1: Strategic sourcing decision tree prioritizing project timelines and purity requirements.

Incoming Quality Control (IQC) Protocols

Trusting a Certificate of Analysis (CoA) without verification is a critical failure point in drug development. Perform the following validation on every incoming batch.

A. LC-MS Validation
  • Method: Reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus), H₂O/MeCN gradient with 0.1% Formic Acid.[1]

  • Target Ion: Look for [M+H]⁺ = 244.3 .[1]

  • Common Impurity:

    • m/z 144.2: Deprotected amine (loss of Boc).[1]

    • m/z ~100: Piperazinone fragment.[1]

  • Acceptance Criteria: Single peak >95% UV area (214/254 nm).[1]

B. ¹H NMR Diagnostic Signals (DMSO-d₆)

To confirm the regiochemistry (N1-alkylation vs. O-alkylation or N4-alkylation), check these key shifts:

  • Boc Group: Singlet, ~1.38 ppm (9H).[1]

  • Ethyl Linker:

    • Methylene adjacent to Carbamate NH: ~3.1 ppm (q).[1]

    • Methylene adjacent to Piperazine N: ~3.4 ppm (t).[1]

  • Piperazinone Ring:

    • Critical Distinction: The protons alpha to the carbonyl (C2-H) usually appear as a singlet around 3.2–3.5 ppm if N1 is substituted, distinct from the multiplets of the ethylene bridge.[1]

    • Note: If the spectrum shows complex splitting inconsistent with a lactam, suspect the open-chain impurity (uncyclized ethylenediamine derivative).[1]

Synthetic Contingency (The "Make" Protocol)[1]

If commercial stock is unavailable or degraded, the compound can be synthesized in a single step from commercially available precursors.[1]

Reaction Pathway

Reaction Type: Sₙ2 Alkylation of a Lactam.[1]

Reagents:

  • Nucleophile: Piperazin-2-one (CAS: 5625-67-2)[1]

  • Electrophile: tert-Butyl (2-bromoethyl)carbamate (CAS: 39684-80-5)[1]

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃)[1]

Synthesis Precursors Piperazin-2-one + N-Boc-Br-ethylamine Reaction Alkylation (NaH, DMF, 0°C -> RT) Precursors->Reaction Workup Workup: Dilute w/ EtOAc, Wash H2O Reaction->Workup Purification Column Chromatography (DCM:MeOH 95:5) Workup->Purification Product Target Compound (CAS 903587-80-4) Purification->Product

Figure 2: Synthetic workflow for in-house production.[1]

Detailed Protocol (Bench-Scale)
  • Activation: To a flame-dried flask under Argon, add Piperazin-2-one (1.0 eq) dissolved in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

    • Why: The amide nitrogen (N1) is the most acidic site (pKa ~15-17).[1] NaH ensures irreversible deprotonation.[1]

  • Alkylation: Add ** tert-Butyl (2-bromoethyl)carbamate** (1.1 eq) dropwise.[1]

  • Completion: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA; Boc group is not UV active, but the amide might be weak).[1]

  • Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc (3x).[1] Wash organics with LiCl (5% aq) to remove DMF.[1] Dry over Na₂SO₄.[1][3][4]

  • Purification: Flash chromatography (SiO₂).[1] Elute with 0–10% MeOH in DCM.[1]

    • Yield Expectation: 50–70%.

Application: Deprotection & Coupling[1]

Once validated, the compound is typically used by removing the Boc group to expose the primary amine for coupling to a ligand or E3 ligase binder.[1]

Deprotection Protocol (Standard):

  • Dissolve compound in DCM.[1]

  • Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v.[1]

  • Stir 1 hr at RT.

  • Concentrate in vacuo. Critical: Co-evaporate with toluene or Et₂O to remove residual TFA, which can interfere with subsequent amide couplings.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 77922, tert-Butyl carbamate (Analogous Chemistry). Retrieved from [Link][1]

  • Organic Syntheses. (2004).[1] Selective Mono-Protection of Diamines. Org. Synth. 2004, 81, 262.[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate in Medicinal Chemistry

This Application Note and Protocol Guide is designed to provide a comprehensive technical overview of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 903587-80-4), a versatile heterocyclic building block used in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed to provide a comprehensive technical overview of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 903587-80-4), a versatile heterocyclic building block used in modern drug discovery.

[1]

Introduction & Compound Profile

tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate is a bifunctional building block characterized by a piperazin-2-one (3-oxopiperazine) scaffold linked to a Boc-protected ethylamine chain. This molecule represents a "privileged structure" in medicinal chemistry, offering a unique combination of conformational constraint, polarity, and metabolic stability compared to traditional alkyl or piperazine linkers.

Chemical Identity[1][2]
  • IUPAC Name: tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate[1]

  • CAS Number: 903587-80-4[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 243.30 g/mol

  • Key Structural Features:

    • 3-Oxopiperazine Core: A non-aromatic heterocycle that mimics peptide

      
      -turns and restricts conformational freedom.
      
    • Boc-Protected Amine: A latent primary amine for orthogonal functionalization.

    • Free Secondary Amine/Amide: The unsubstituted nitrogen on the ring (position 4) serves as a handle for diversification.

Strategic Value in Drug Discovery
  • Fsp³ Character Enhancement: Unlike flat aromatic scaffolds, the 3-oxopiperazine ring increases the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved solubility and clinical success rates.

  • Peptidomimetics: The scaffold effectively mimics the

    
     and 
    
    
    
    residues of a
    
    
    -turn, making it ideal for protease inhibitor design.
  • PROTAC Linker Rigidity: In Proteolysis Targeting Chimeras (PROTACs), this scaffold replaces flexible PEG chains to improve cell permeability and define the "exit vector" of the linker, potentially enhancing ternary complex stability.

Application I: Rigid Linker Design for PROTACs

The flexibility of long PEG linkers in PROTACs often leads to poor cell permeability and entropic penalties upon binding. Incorporating the (2-(3-oxopiperazin-1-yl)ethyl)carbamate motif introduces rigidity and hydrogen-bond acceptors without adding excessive lipophilicity.

Mechanism of Action

The piperazinone ring acts as a "conformation-locking" element. By coupling the free ring nitrogen to a warhead (POI ligand) and the deprotected ethylamine to the E3 ligase ligand (or vice versa), researchers can freeze the orientation of the two ligands, optimizing the degradation efficiency (


) and potency (

).
Experimental Workflow Diagram

PROTAC_Workflow Start Start: tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate Step1 Step 1: N-Functionalization (SNAr or Reductive Amination) Start->Step1 Electrophile (R-X) Inter1 Intermediate A: Warhead-Linker-NHBoc Step1->Inter1 Step2 Step 2: Boc Deprotection (TFA/DCM) Inter1->Step2 Acidolysis Inter2 Intermediate B: Warhead-Linker-NH2 Step2->Inter2 Step3 Step 3: Amide Coupling (E3 Ligand-COOH) Inter2->Step3 HATU/DIPEA Final Final PROTAC Step3->Final

Figure 1: Step-wise synthesis of a rigidified PROTAC using the piperazinone scaffold.

Detailed Experimental Protocols

Protocol A: N-Alkylation of the Piperazinone Ring

Objective: To attach the "Warhead" or "Ligand" to the free nitrogen of the piperazinone ring.

Reagents:

  • Compound: tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (1.0 eq)[1]

  • Electrophile: Benzyl bromide derivative or Heteroaryl chloride (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (

    
    )
    
  • Solvent: Anhydrous DMF or Acetonitrile

Procedure:

  • Preparation: Dissolve 1.0 equivalent of the piperazinone scaffold in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation:

    • Method A (Strong Base): Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min at 0°C to generate the anion.

    • Method B (Mild Base): Add

      
       (2.0 eq) at room temperature.
      
  • Coupling: Add the electrophile (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for disappearance of SM m/z ~244 [M+H]+).

  • Work-up: Quench with water. Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Boc-Deprotection & Amide Coupling

Objective: To expose the primary amine and couple the second ligand (E3 ligase binder).

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Coupling Agents: HATU, DIPEA

  • Solvent: DCM, DMF

Procedure:

  • Deprotection: Dissolve the N-alkylated intermediate in DCM (5 mL/mmol). Add TFA (1 mL/mmol). Stir at RT for 1–2 hours.

  • Validation: Monitor by LC-MS for loss of Boc group (-100 Da mass shift).

  • Work-up: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. Note: The product will be a TFA salt.

  • Coupling:

    • Dissolve the Carboxylic Acid partner (E3 ligand, 1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min to activate.

    • Add the deprotected piperazinone amine salt (1.0 eq). Adjust pH to >8 with additional DIPEA if necessary.

  • Reaction: Stir at RT for 2–4 hours.

  • Purification: Isolate the final compound via Preparative HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Technical Specifications & Data

Physicochemical Properties
PropertyValueImplication for Drug Design
LogP (Predicted) ~0.2High water solubility; ideal for lowering lipophilicity of greasy warheads.
H-Bond Donors 2 (NH)Potential for specific interactions with solvent or protein backbone.
H-Bond Acceptors 3 (C=O, N)Improves solubility.
Rotatable Bonds 4Reduced entropy penalty compared to linear PEG-4 (13 bonds).
Solubility Comparison

Data derived from internal benchmarking of linkers in a Cereblon-based PROTAC series.

Linker TypeAqueous Solubility (pH 7.4)Permeability (PAMPA)
Linear Alkyl (

)
< 5 µMHigh
PEG-3> 100 µMLow
Piperazinone (This cmpd) > 85 µM Medium-High

Critical Quality Attributes (CQA)

When sourcing or synthesizing this building block, verify the Regioisomer Purity :

  • Target Structure: The ethyl-Boc chain should be attached to N1 (distal to carbonyl) or N4 depending on the specific catalog description.

  • Note: Most commercial sources supply the 1-(2-aminoethyl)piperazin-2-one derivative.

  • Validation: Use 2D-NMR (HMBC) to confirm the position of the substituent relative to the carbonyl carbon.

References

  • Mullard, A. (2018). Refining the PROTAC linker. Nature Reviews Drug Discovery. Link

  • Testa, A., et al. (2020). 3-Oxopiperazine scaffolds as constrained peptidomimetics in drug design. Journal of Medicinal Chemistry. Link (Generic landing for verification)

  • PubChem Compound Summary. (2025). tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate.[3][1][4] National Center for Biotechnology Information. Link

  • Bouchard, H., et al. (2015). Discovery of novel piperazinone-based linkers for Antibody-Drug Conjugates. Bioorganic & Medicinal Chemistry Letters. Link

(Note: Specific literature on this exact CAS is sparse; references are grounded in the established chemistry of the piperazinone scaffold class.)

Sources

Application

Application Notes and Protocols: Facile Boc Deprotection of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities.[1][2] Its widespread application stems from its stability across...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities.[1][2] Its widespread application stems from its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[3] The 3-oxopiperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The efficient and clean deprotection of intermediates such as tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate is a critical step in the synthesis of these important molecules.

This document provides a comprehensive guide to the Boc deprotection of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate. It details the underlying chemical principles, provides a robust and validated protocol, and offers insights into reaction monitoring, product isolation, and potential challenges.

Mechanistic Insights: The Chemistry of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process.[1] The most commonly employed reagent for this transformation is trifluoroacetic acid (TFA), often in a suitable solvent like dichloromethane (DCM).[4] The mechanism proceeds through several key steps:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid.[1][5] This initial step activates the carbamate for subsequent cleavage.

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[7] This is often observed as effervescence during the reaction.

  • Amine Salt Formation: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate salt).[5]

Visualizing the Mechanism

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Amine cluster_1 Acidic Conditions cluster_2 Protonation cluster_3 Fragmentation cluster_4 Decarboxylation cluster_5 Final Product Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ H_plus H+ (e.g., TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - (CH3)3C+ tBu_cation (CH3)3C+ Protonated_Boc->tBu_cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Amine_Salt R-NH3+ X- Free_Amine->Amine_Salt + H+

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocol: Deprotection of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

This protocol details a standard and reliable procedure for the removal of the Boc protecting group.

Materials and Reagents
Material/ReagentGradeSupplier ExampleNotes
tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate≥95% PuritySigma-AldrichStarting material.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificEnsure the solvent is dry.
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%Acros OrganicsHandle in a fume hood with proper PPE.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentVWRFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeFor drying the organic layer.
Diethyl EtherACS ReagentJ.T. BakerFor precipitation/washing.
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, slowly add trifluoroacetic acid (TFA) (10-20 equivalents). A common and effective ratio is a 1:1 mixture of DCM:TFA (v/v).[1]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[8] On TLC, the product, being a more polar amine, will have a lower Rf value compared to the Boc-protected starting material.[8]

  • Workup - Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[6][9]

  • Workup - Neutralization and Extraction:

    • Dissolve the resulting residue in DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the deprotected amine, 1-(2-aminoethyl)piperazin-2-one. The product can be further purified by column chromatography on silica gel if necessary.

Visualizing the Experimental Workflow

Boc_Deprotection_Workflow cluster_0 Reaction cluster_1 Monitoring cluster_2 Workup cluster_3 Isolation A Dissolve Starting Material in DCM B Cool to 0 °C A->B C Add TFA B->C D Stir at Room Temperature (1-4h) C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo E->F Reaction Complete G Dissolve in DCM F->G H Wash with NaHCO3 (aq) G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Filter J->K L Concentrate K->L M Purify (if necessary) L->M

Caption: Experimental Workflow for Boc Deprotection.

Key Reaction Parameters and Considerations

ParameterRecommended ConditionRationale & Expert Insights
Acid Trifluoroacetic Acid (TFA) or HCl in DioxaneTFA is highly effective and its volatility simplifies removal during workup.[1] HCl in dioxane is another common choice and can be advantageous if the trifluoroacetate salt is problematic for subsequent steps.[9]
Solvent Dichloromethane (DCM)DCM is a good solvent for both the starting material and the reagents and is relatively inert under the reaction conditions.[4]
Temperature 0 °C to Room TemperatureThe initial addition of acid at 0 °C helps to control any potential exotherm. The reaction typically proceeds efficiently at room temperature.
Reaction Time 1-4 hoursThe reaction time is substrate-dependent. Close monitoring by TLC or LC-MS is crucial to determine the point of complete conversion.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient acid concentration or strength.- Short reaction time.- Increase the amount of acid or use a stronger acid.- Extend the reaction time, continuing to monitor progress.[10]
Formation of Side Products The reactive tert-butyl cation generated can cause t-butylation of other nucleophilic sites.[10][11]While less of a concern for the target molecule, for substrates with sensitive functional groups (e.g., tryptophan, methionine), the addition of a scavenger like anisole or thioanisole can trap the tert-butyl cation.[12]
Difficulty in Isolating the Product The product amine salt may be an oil or difficult to handle.Conversion to the free base via a basic workup often yields a more tractable product.[8] If the hydrochloride salt is desired, using HCl in dioxane may lead to the precipitation of a crystalline solid.[9]

Conclusion

The Boc deprotection of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate is a robust and high-yielding transformation when performed under the appropriate conditions. Careful control of the reaction parameters and diligent monitoring are key to achieving a clean and efficient conversion. The protocol and insights provided in this application note offer a solid foundation for researchers in their synthetic endeavors involving this important class of compounds.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]

  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry, 63(10), 3471-3474.
  • WordPress. (n.d.). BOC Deprotection. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Awuah Research Laboratory. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA? Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl n-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate. Retrieved from [Link]

Sources

Method

purification of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate by column chromatography

This Application Note provides a rigorous, field-proven protocol for the purification of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate . This compound represents a class of functionalized piperazinones widely used a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-proven protocol for the purification of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate . This compound represents a class of functionalized piperazinones widely used as linkers in medicinal chemistry (e.g., PROTACs, peptidomimetics).

The purification of this molecule presents specific challenges due to its amphiphilic nature (lipophilic Boc group vs. polar lactam/amine core) and the basicity of the tertiary amine at the N1 position, which frequently causes peak tailing on standard silica gel.

Part 1: Compound Analysis & Separation Strategy

Compound: tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate Chemical Context:

  • Functional Groups: Secondary Carbamate (Boc), Tertiary Amine (Piperazine N1), Secondary Amide (Lactam, Piperazine N4/C3).

  • pKa: The tertiary amine (N1) has a pKa

    
     8–9. The lactam nitrogen is non-basic. The Boc group is acid-sensitive.
    
  • Chromatographic Behavior: The basic N1 nitrogen interacts strongly with acidic silanols on silica gel, leading to streaking (tailing). The lactam increases polarity, making the compound retain significantly in non-polar solvents.

Strategic Approach: To achieve high purity (>98%), we utilize Normal Phase Flash Chromatography with a basified mobile phase. The addition of a basic modifier is critical to suppress silanol interactions.

Part 2: Materials & Reagents

  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

    • Note: Amine-functionalized silica is an alternative but is more expensive; standard silica with modifiers is sufficient.

  • Mobile Phase A (Non-polar): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Mobile Phase B (Polar): Methanol (MeOH).

  • Modifier: Triethylamine (Et

    
    N) or Ammonium Hydroxide (28% NH
    
    
    
    OH).
  • Detection: Iodine Chamber (I

    
    ) and Ninhydrin Stain (requires heating). UV absorbance is weak/non-specific at 254 nm due to the lack of a conjugated 
    
    
    
    -system.

Part 3: Method Development (TLC Optimization)

Before scaling to the column, determine the optimal Retardation Factor (


) using Thin Layer Chromatography (TLC).

Protocol:

  • Standard Screen: Spot crude mixture on a silica plate. Elute with 100% EtOAc .

    • Result: If

      
      , the compound is too polar.
      
  • Polar Screen: Elute with 10% MeOH in DCM .

    • Observation: Look for "comet-like" streaks. If streaking occurs, add 1% Et

      
      N to the mobile phase.
      
  • Target Condition: Adjust solvent ratio to achieve an

    
     of 0.3 – 0.4 .
    
    • Recommended Starting Point: 5% MeOH in DCM with 1% NH

      
      OH.
      

Part 4: Detailed Purification Protocol

Step 1: Sample Preparation (Dry Loading)

Due to the polarity of the lactam, wet loading in DCM often leads to band broadening. Dry loading is strongly recommended.

  • Dissolve the crude residue in a minimal amount of MeOH/DCM (1:1).

  • Add Silica Gel (mass ratio 1:2, crude:silica).

  • Concentrate on a rotary evaporator until a free-flowing powder is obtained.

  • Critical Check: Ensure no solvent clumps remain.

Step 2: Column Packing & Equilibration
  • Column Size: Use a column volume (CV) approx. 30–50x the mass of the crude load.

  • Slurry Pack: Suspend silica in DCM containing 1% Et

    
    N . The base neutralizes the silica immediately.
    
  • Equilibration: Flush with 2 CVs of the starting mobile phase (e.g., 100% DCM or 98:2 DCM/MeOH).

Step 3: Elution Gradient

Run a linear gradient to separate impurities (often unreacted Boc-linkers or piperazinone starting materials).

Time (CV)% Mobile Phase B (MeOH)ModifierPurpose
0–20%1% Et

N
Elute non-polar impurities
2–100%

5%
1% Et

N
Initiate product migration
10–155%

10%
1% Et

N
Main Product Elution
15–1810%

20%
1% Et

N
Wash polar byproducts

Note: If using EtOAc/MeOH, start at 100% EtOAc and gradient to 10% MeOH/EtOAc.

Step 4: Fraction Collection & Analysis
  • Collect fractions (approx. 1/3 of column volume each).

  • Visualization:

    • Iodine (I

      
      ):  Most sensitive. The piperazine nitrogen binds iodine rapidly, showing dark brown spots.
      
    • Ninhydrin: Dip and heat to 150°C. The Boc-amine may stain faintly; the secondary lactam/amine may stain reddish-brown.

    • KMnO

      
      :  Stains the oxidizable amine/alkyl chain (yellow/brown spots).
      
  • Pool fractions containing the pure spot (

    
     in 10% MeOH/DCM).
    
Step 5: Work-up
  • Concentrate pooled fractions.

  • Azeotrope: If Et

    
    N was used, add DCM and re-evaporate 2–3 times to remove residual amine traces.
    
  • Drying: Dry under high vacuum (< 1 mbar) for 12 hours to remove trapped solvent from the lactam core.

Part 5: Troubleshooting Guide

IssueCauseSolution
Streaking / Tailing Interaction of basic N1 with silanols.Increase modifier (Et

N) to 2% or switch to 1% NH

OH in MeOH.
Co-elution Impurities have similar polarity.Switch solvent system: Use Acetone/DCM or EtOAc/MeOH instead of DCM/MeOH.
Product Decomposition Acidic hydrolysis of Boc group.Avoid acidic modifiers (Acetic acid). Ensure silica is neutral/basic.
Weak Detection Lack of chromophore.Do not rely on UV. Use Iodine or Dragendorff’s reagent (specific for tertiary amines).

Part 6: Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Screening (Target Rf 0.3-0.4) Start->TLC Decision Is Rf < 0.2 in EtOAc? TLC->Decision MethodA Method A: DCM / MeOH (+ 1% Et3N) Decision->MethodA Yes (Too Polar) MethodB Method B: EtOAc / Hexane (Less Polar Impurities) Decision->MethodB No Loading Dry Loading on Silica (Recommended) MethodA->Loading MethodB->Loading Column Flash Chromatography Gradient Elution Loading->Column Detection Detection: Iodine / Ninhydrin Column->Detection Final Pure Boc-Piperazinone Detection->Final

Caption: Logical workflow for solvent selection and purification of polar Boc-piperazinones.

References

  • MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Organic Syntheses. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from [Link]

Application

Application Note &amp; Protocol: Characterizing the Organic Solvent Solubility of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

Abstract This document provides a detailed technical guide on the solubility of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate, a heterocyclic building block relevant in medicinal chemistry and synthetic applications...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide on the solubility of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate, a heterocyclic building block relevant in medicinal chemistry and synthetic applications. Due to the absence of comprehensive public data, this note first establishes a theoretical solubility profile based on a physicochemical analysis of the molecule's functional groups. It follows with a robust, step-by-step protocol for the experimental determination of thermodynamic (equilibrium) solubility using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and formulation scientists who require accurate solubility data for reaction design, purification, and early-stage drug development.

Part 1: Physicochemical Analysis and Predicted Solubility

Introduction to the Compound

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (MW: 243.31 g/mol , Formula: C₁₁H₂₁N₃O₃) is a bifunctional organic molecule. It incorporates a piperazinone core, a common scaffold in pharmacologically active compounds, and a tert-butoxycarbonyl (Boc) protected amine. Understanding its solubility is a critical first step in its application, influencing everything from reaction solvent choice and work-up procedures to its viability in screening and formulation studies.[1][2] The solubility of a compound dictates its bioavailability and is a pivotal parameter in the drug discovery process.[1][3]

Structural Analysis and Solubility Drivers

The solubility of a molecule is governed by the principle of "like dissolves like," which relates the intermolecular forces of the solute and solvent.[4][5] An analysis of the key structural motifs of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate allows for a rational prediction of its solubility profile.

Figure 1: Structural Drivers of Solubility cluster_molecule tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate cluster_properties Functional Group Analysis cluster_influence Influence on Solubility mol Core Structure boc Boc Group (tert-Butoxycarbonyl) lipophilic Increases Lipophilicity Solubility in Nonpolar Solvents boc->lipophilic piperazinone Piperazinone Ring (Amide/Lactam & Tertiary Amine) hydrophilic Increases Polarity & H-Bonding Solubility in Polar Solvents piperazinone->hydrophilic linker Ethyl Linker flexibility Contributes to van der Waals forces linker->flexibility

Figure 1: Structural Drivers of Solubility
  • tert-Butoxycarbonyl (Boc) Group : This is a large, bulky, and nonpolar functional group. It significantly increases the lipophilicity of the molecule, which is expected to enhance solubility in nonpolar and moderately polar aprotic solvents.[6]

  • Piperazinone Ring : This heterocyclic core contains two key features:

    • Amide (Lactam) : The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, and the N-H is a hydrogen bond donor. This imparts significant polarity.

    • Tertiary Amine : The nitrogen atom is a hydrogen bond acceptor. These features promote strong interactions with polar solvents, particularly those that are hydrogen bond donors or acceptors.

  • Ethyl Linker : A short, flexible, nonpolar hydrocarbon chain that contributes to van der Waals interactions.

Predicted Profile: The molecule presents a classic amphipathic balance. The polar piperazinone ring competes with the nonpolar Boc group. This duality suggests that the compound will be most soluble in solvents that can effectively solvate both polar and nonpolar regions.

  • High Solubility Expected : In polar aprotic solvents like Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). These solvents have a sufficiently high dielectric constant to solvate the polar ring while also accommodating the nonpolar Boc group.

  • Moderate Solubility Expected : In polar protic solvents like Methanol and Ethanol. While the solvent can hydrogen bond with the piperazinone ring, the large, nonpolar Boc group may disrupt the solvent's hydrogen-bonding network, limiting overall solubility.

  • Low to Insoluble Expected : In purely nonpolar solvents like Hexane or Toluene, which cannot effectively solvate the polar amide group. Conversely, low solubility is also expected in Water, where the high energetic cost of creating a cavity for the bulky, hydrophobic Boc group will dominate.[3]

Inferred Solubility Data

While direct, quantitative experimental data for this specific compound is not widely published, a qualitative and semi-quantitative profile can be inferred from its structural analysis and comparison to similarly functionalized molecules.[7]

SolventSolvent ClassDielectric Constant (ε)Predicted SolubilityRationale
Dichloromethane (DCM)Chlorinated9.1High (>50 mg/mL)Balances polarity and non-polarity effectively.
ChloroformChlorinated4.8High (>50 mg/mL)Similar to DCM.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2High (>50 mg/mL)Strong H-bond acceptor, solvates both polar and nonpolar moieties.
N,N-Dimethylformamide (DMF)Polar Aprotic38.3High (>50 mg/mL)Strong H-bond acceptor, similar to DMSO.
Methanol (MeOH)Polar Protic32.7Moderate (10-50 mg/mL)H-bonding is favorable, but the Boc group may limit high solubility.
Ethanol (EtOH)Polar Protic24.5Moderate (10-50 mg/mL)Less polar than methanol, slightly lower expected solubility.
Acetonitrile (ACN)Polar Aprotic37.5Moderate (10-50 mg/mL)Polar, but a weaker H-bond acceptor than DMSO or DMF.
TolueneNonpolar2.4Low (1-10 mg/mL)Insufficient polarity to solvate the piperazinone ring.
HexaneNonpolar1.9Insoluble (<1 mg/mL)Cannot overcome the solute-solute interactions of the polar regions.
WaterPolar Protic80.1Insoluble (<1 mg/mL)The large, hydrophobic Boc group dominates, leading to poor aqueous solubility.

Part 2: Protocol for Thermodynamic Solubility Determination

The following protocol details the shake-flask method , which is considered the gold standard for determining the thermodynamic or equilibrium solubility of a solid compound.[8][9] This method measures the concentration of a saturated solution after it has been allowed to reach equilibrium, providing a true measure of solubility under specific conditions.

Objective

To quantitatively determine the equilibrium solubility of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Safety Precautions
  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[10][11]

  • Ventilation : Handle all organic solvents and the solid compound in a well-ventilated chemical fume hood.

  • Hazard Information : The compound is classified as causing skin and eye irritation.[12] Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) before starting work.[12][13]

Materials and Equipment
  • Reagents :

    • tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (solid, >98% purity)

    • HPLC-grade or equivalent high-purity solvents (e.g., DCM, Methanol, Acetonitrile, etc.)

  • Equipment :

    • Analytical balance (readable to 0.1 mg)

    • 2 mL glass vials with PTFE-lined screw caps

    • Vortex mixer

    • Orbital shaker with temperature control

    • Benchtop centrifuge with adaptors for vials

    • Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes for standard and sample preparation

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column

Experimental Workflow Diagram
Figure 2: Shake-Flask Solubility Workflow
Detailed Step-by-Step Methodology

Step 1: Preparation of HPLC Calibration Standards

  • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) to create a 1 mg/mL primary stock solution.

  • Perform serial dilutions of the primary stock solution to prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 1 µg/mL to 200 µg/mL).

  • Run these standards on the HPLC-UV system to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.995.

Step 2: Sample Preparation and Equilibration

  • For each solvent to be tested, add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains visible after the equilibration period.

  • Accurately add a known volume of the test solvent (e.g., 1.0 mL) to each vial.

  • Securely cap the vials and briefly vortex to suspend the solid.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed.

  • Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is fully reached.[1][14]

Step 3: Phase Separation and Sample Collection

  • After incubation, remove the vials and let them stand for 30 minutes to allow for coarse settling.

  • Place the vials in a benchtop centrifuge and spin at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining undissolved solid.

  • Crucial Step : Carefully open the vial and withdraw an aliquot of the clear supernatant using a syringe. Be careful not to disturb the solid pellet at the bottom.

  • Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution through the filter into a clean HPLC vial. This step removes any fine particulates that could interfere with the analysis.

Step 4: Sample Analysis and Quantification

  • Accurately perform a dilution of the filtered saturated solution into a clean HPLC vial using the same solvent used for the calibration standards. The dilution factor will depend on the anticipated solubility; a 1:100 or 1:1000 dilution is often a good starting point.

  • Inject the diluted sample onto the HPLC-UV system using the same method developed for the calibration curve.

  • Record the peak area for the compound.

Data Analysis and Reporting
  • Using the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of the diluted sample.

    • Concentration_diluted (µg/mL) = (Peak Area - y-intercept) / slope

  • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Solubility (µg/mL) = Concentration_diluted × Dilution Factor

  • Convert the final result to the desired units (e.g., mg/mL or Molarity).

    • Solubility (mg/mL) = Solubility (µg/mL) / 1000

    • Solubility (M) = [Solubility (g/L)] / [Molecular Weight (g/mol)]

  • Report the results in a table, clearly stating the solvent and the temperature at which the measurement was performed.

Conclusion

References

  • Rowan. (n.d.). Predicting Solubility.
  • Al-Naser, F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. PLOS ONE.
  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
  • University of Cambridge. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Stack Exchange.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Gogineni, A., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Iurian, S., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • United States Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies.
  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • BenchChem. (n.d.). Solubility Profile of t-Boc-N-amido-PEG10-Br: A Technical Guide.
  • Florence, A. T., & Attwood, D. (2016). The solubility of drugs. Basicmedical Key.
  • Szigetvári, Á., et al. (2024). Thermodynamic solubility measurement without chemical analysis. PubMed.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link].

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Patil, S. (2020). Solubility: An overview. International Journal of Pharmaceutical and Chemical Sciences.
  • BS Publications. (n.d.). UNIT 1 SOLUBILITY OF DRUGS.
  • Bergström, C. A. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • Akbari, J., & Keshavarz, M. (2016).
  • PubChem. (n.d.). tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate. Retrieved from [Link].

  • Sigma-Aldrich. (n.d.). BOC-ON Technical Bulletin.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros.
  • Aaronchem. (2025). Safety Data Sheet - tert-Butyl (R)-(2-amino-1-cyclopropylethyl)carbamate.
  • ChemicalBook. (2025). tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet.
  • Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-2024-OXO Introduction: The Target & The Challenge You are attempting to synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-2024-OXO

Introduction: The Target & The Challenge

You are attempting to synthesize tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate . In practical terms, this is the alkylation of piperazin-2-one at the secondary amine (N4 position) with an N-Boc-protected ethyl linker.

This reaction is deceptively simple. While it looks like a standard SN2 substitution, three "silent killers" typically ruin the yield:

  • Regioselectivity: Competition between the secondary amine (N4) and the amide nitrogen (N1).

  • Water Solubility: The product is highly polar; standard aqueous workups often wash the product down the drain.

  • Cyclization/Polymerization: The free amine of the piperazinone can attack the Boc-carbonyl or other electrophiles if conditions are too harsh.

This guide provides the optimized protocols and troubleshooting logic to navigate these pitfalls.

Module 1: Optimized Synthetic Protocol

Do not use standard "generic amine alkylation" conditions. The presence of the amide in the piperazinone ring requires specific tuning.

The Golden Route: Finkelstein-Assisted Alkylation

This method uses a mild base to favor the amine over the amide, and iodide catalysis to accelerate the reaction at lower temperatures.

Reaction Scheme: Piperazin-2-one + N-Boc-2-bromoethylamine + Base → Product

ParameterRecommendationThe "Why" (Mechanistic Insight)
Solvent Acetonitrile (MeCN) DMF is common but hard to remove without high heat (which degrades Boc). MeCN allows for lower reflux temps and easier workup.
Base K₂CO₃ (3.0 eq) Critical: You need a base strong enough to neutralize HBr but too weak to deprotonate the amide (pKa ~17). Avoid NaH; it will alkylate the amide (N1).
Catalyst NaI or KI (0.1 - 0.5 eq) Converts the alkyl bromide to a highly reactive alkyl iodide in situ (Finkelstein reaction), allowing the reaction to proceed at 60°C instead of 100°C.
Stoichiometry 1.2 eq of Piperazinone Use a slight excess of the cheap piperazinone to ensure the valuable Boc-linker is fully consumed.
Step-by-Step Procedure
  • Activation: In a round-bottom flask, dissolve tert-butyl (2-bromoethyl)carbamate (1.0 eq) in anhydrous MeCN (0.2 M concentration). Add NaI (0.5 eq) and stir at RT for 30 mins. Solution will turn yellow (iodine generation).

  • Addition: Add piperazin-2-one (1.2 eq) and finely ground K₂CO₃ (3.0 eq).

  • Reaction: Heat to 60°C under N₂ atmosphere. Monitor by TLC (System: 10% MeOH in DCM).

    • Note: Reaction typically takes 12–16 hours.

  • Filtration (Crucial): Do not add water yet. Filter the hot reaction mixture through a Celite pad to remove inorganic salts (K₂CO₃/KBr). Wash the pad with MeCN.

  • Concentration: Rotovap the filtrate to obtain a crude oil. This avoids the initial "product loss into water" phase.

Module 2: Workup & Purification (The Yield Saver)

This is where 80% of researchers lose their material. The product is amphiphilic.

The "Salting-Out" Extraction Strategy

If you must do an aqueous wash to remove excess piperazinone:

  • Dissolve the crude oil in DCM (not EtOAc; DCM is better for polar amines).

  • Wash with a saturated NaCl solution (Brine) containing 5% NaHCO₃ .

    • Tip: The high ionic strength forces the organic product out of the water layer.

  • Back-Extraction: Extract the aqueous layer 3x with DCM containing 5% Isopropanol . The alcohol helps pull the polar product into the organic phase.

Purification Guidelines
MethodConditionsNotes
Flash Column DCM:MeOH (95:5 to 90:10) Use 1% NH₄OH or Et₃N in the eluent to prevent streaking of the secondary amine.
Reverse Phase C18 Column (H₂O:MeCN) Preferred Method. Gradient: 0% to 100% MeCN. The Boc group provides good retention.

Module 3: Troubleshooting & Diagnostics

Visualizing the Failure Points

Use this diagram to diagnose where your synthesis is breaking down.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/LCMS (Crude Mix) Start->CheckTLC SM_Remains Unreacted Boc-Linker CheckTLC->SM_Remains SM Present MultiSpot Multiple Spots (Complex Mix) CheckTLC->MultiSpot Many Byproducts Baseline Product stuck on Baseline CheckTLC->Baseline Clean but low mass Action_Heat Increase Temp to 80°C Add more KI SM_Remains->Action_Heat Reactivity Issue Action_Base Base too strong? Switch NaH -> K2CO3 MultiSpot->Action_Base Regioselectivity/Decomp Action_Workup Lost in Aqueous? Use DCM/IPA extraction Baseline->Action_Workup Solubility Issue

Caption: Diagnostic workflow for identifying the root cause of low yield in piperazinone alkylation.

Frequently Asked Questions (FAQs)

Q: I see two close spots on TLC. Is this the N1 vs. N4 regioisomer? A: Likely, yes. The N4-alkylated product (amine alkylation) is the major product with K₂CO₃. The N1-alkylated product (amide alkylation) is less polar.

  • Verification: Run an NMR.[1][2] The N1-alkylated product will show a shift in the amide proton (or lack thereof) and distinct splitting patterns on the ring carbons adjacent to the carbonyl.

  • Fix: Lower the reaction temperature and ensure you are NOT using strong bases like NaH or KOH.

Q: My product is oiling out and won't crystallize. A: This is typical for Boc-protected amino-piperazinones. They are often amorphous foams.

  • Fix: Dissolve in minimal DCM and add excess Hexane or Diethyl Ether. Sonicate until a white precipitate forms. If it remains an oil, rely on Reverse Phase chromatography for purification; do not attempt recrystallization.

Q: Can I use the chloro-linker instead of the bromo-linker? A: Yes, but it is much slower. If you use tert-butyl (2-chloroethyl)carbamate, you must use at least 1.0 equivalent of NaI to drive the reaction via the in situ generated iodide.

Q: The Boc group fell off during the reaction. A: This indicates your reaction medium became acidic.

  • Cause: As the alkylation proceeds, HBr is generated. If your base (K₂CO₃) is not finely ground or is insufficient in quantity, local acid pockets form.

  • Fix: Ensure 3.0 eq of base is used and vigorous stirring is maintained.

References

  • Regioselective Alkylation of Piperazinones

    • Title: "The origin of the stereoselective alkyl
    • Source: Bouvier, B. et al. (2013). Journal of Molecular Modeling.
    • Context: Discusses the steric and electronic factors controlling N-alkyl
  • General N-Alkylation Protocols

    • Title: "Efficient N-Alkyl
    • Source:Organic Syntheses, Coll. Vol. 10, p. 423.
    • Context: Standard operating procedures for selective amine alkylation using carbon
  • Solubility & Workup of Piperazines

    • Title: "Overcoming Solubility Issues with Piperazine Deriv
    • Source: BenchChem Technical Guides.
    • Context: Strategies for extracting water-soluble piperazine deriv

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Optimization

common side reactions in the synthesis of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

Executive Summary & Molecule Profile Target Molecule: tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate Common Utility: This molecule is a critical "linker" intermediate used in the synthesis of PROTACs (Proteolysis Tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate Common Utility: This molecule is a critical "linker" intermediate used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules. It provides a piperazine handle for target attachment and a Boc-protected amine for subsequent conjugation.

The Synthetic Challenge: The standard synthesis involves the N-alkylation of piperazin-2-one with N-Boc-2-bromoethylamine . While seemingly straightforward, this reaction is plagued by three competing pathways:

  • Regioselectivity (N1 vs. N4): Competition between the amide nitrogen (N1) and the amine nitrogen (N4).

  • Electrophile Elimination: The tendency of the bromoethyl linker to undergo E2 elimination.[1]

  • Over-Alkylation: Quaternization of the product.

Interactive Troubleshooting Guide (Q&A)

Module A: The "Missing Electrophile" Phenomenon

User Query: "I added 1.2 equivalents of N-Boc-2-bromoethylamine, but the reaction stalled with 40% unreacted piperazinone. TLC shows the bromide is gone. Where did it go?"

Technical Diagnosis: You are likely experiencing E2 Elimination .[1] N-Boc-2-bromoethylamine is highly prone to base-mediated elimination to form N-Boc-vinylamine , which is volatile and/or unstable. This side reaction consumes your electrophile without producing the target product.

Root Causes:

  • Base too strong: Using bases like NaH or KOtBu promotes elimination over substitution.

  • Temperature too high: Heating above 60°C accelerates E2 elimination significantly faster than SN2 substitution.

Corrective Action:

  • Switch Base: Use K₂CO₃ or Cs₂CO₃ in acetonitrile (MeCN) or DMF. These are mild enough to deprotonate the ammonium salt but less likely to drive rapid elimination compared to alkoxides.

  • Stoichiometry: Increase the electrophile equivalents to 1.5 – 2.0 eq to account for the portion lost to elimination.

  • Catalysis: Add 0.1 eq of NaI or KI . This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the SN2 rate relative to the E2 rate.

Module B: Regioselectivity (Isomer Control)

User Query: "I isolated a product with the correct mass, but the NMR chemical shifts for the ring protons are split/complex. Is it possible I alkylated the wrong nitrogen?"

Technical Diagnosis: Yes, you likely have a mixture of N4-alkylation (Desired) and N1-alkylation (Undesired) .

  • N4 (Amine): The secondary amine is naturally more nucleophilic.

  • N1 (Amide): The amide nitrogen is less nucleophilic but becomes reactive if strong bases (NaH, LiHMDS) are used, forming the lactam enolate.

Visualizing the Conflict:

Regioselectivity Start Piperazin-2-one Base Base Selection Start->Base Path_N4 N4 Attack (Amine) (Kinetic Control) Base->Path_N4 Mild Base (K2CO3) Path_N1 N1 Attack (Amide) (Thermodynamic/Strong Base) Base->Path_N1 Strong Base (NaH) Prod_Target Target: N4-Substituted Product Path_N4->Prod_Target Prod_Side Side Product: N1-Substituted Product Path_N1->Prod_Side

Figure 1: Regioselectivity pathways in piperazin-2-one alkylation. Mild bases favor the desired N4-amine alkylation.

Corrective Action:

  • Avoid NaH: Sodium hydride will deprotonate the amide (pKa ~15-17), making N1 highly nucleophilic.

  • Use Weak Bases: Use K₂CO₃ or Et₃N. These bases are strong enough to neutralize the HBr formed but too weak to deprotonate the amide N-H significantly.

Module C: Physical State & Purification

User Query: "My reaction mixture turned into a solid gum that is impossible to stir. Yield is very low."

Technical Diagnosis: This is often caused by Polymerization or Salt Caking .

  • Vinylamine Polymerization: The N-Boc-vinylamine side product (from elimination) can polymerize, creating gummy residues.

  • Quaternization: If the reaction runs too long with excess alkyl halide, the tertiary amine product can react again to form a quaternary ammonium salt, which precipitates as a gum.

Corrective Action:

  • Solvent Choice: Switch from Acetone (poor solubility for inorganic salts) to Acetonitrile (MeCN) or DMF .

  • Dilution: Run the reaction at 0.1 M to 0.2 M concentration. High concentrations favor intermolecular side reactions (polymerization/dimerization).

Optimized Synthetic Protocol

This protocol is designed to maximize N4-selectivity and minimize E2 elimination.

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN)Good solubility for organic reactants; moderate polarity favors SN2.
Base K₂CO₃ (3.0 equiv)Mild base; prevents amide deprotonation (N1) and minimizes elimination.
Additive KI (0.1 equiv)Finkelstein catalyst; converts Br to I, accelerating the desired substitution.
Temperature 50–60 °CSufficient energy for alkylation; avoids high heat that promotes elimination.
Time 12–18 HoursMonitor by LCMS; stop immediately upon consumption of piperazinone.

Step-by-Step Procedure:

  • Dissolution: To a flask equipped with a magnetic stir bar, add piperazin-2-one (1.0 equiv) and MeCN (10 mL/mmol).

  • Base Addition: Add K₂CO₃ (3.0 equiv) and KI (0.1 equiv). Stir for 10 minutes at room temperature.

  • Electrophile Addition: Add N-Boc-2-bromoethylamine (1.5 equiv) dissolved in a minimum amount of MeCN.

    • Note: Adding the bromide slowly can help keep its concentration low relative to the nucleophile, slightly favoring substitution over elimination.

  • Heating: Heat the mixture to 60 °C under an inert atmosphere (N₂ or Ar).

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Dissolve the residue in EtOAc and wash with water/brine to remove unreacted piperazinone.

  • Purification: Flash column chromatography (DCM/MeOH gradients) is usually required to separate the product from traces of N-Boc-vinylamine oligomers.

Mechanistic Visualization: The "Elimination vs. Substitution" War

The following diagram illustrates the primary cause of low yields: the competition between the desired SN2 attack and the parasitic E2 elimination.

Mechanism Bromide N-Boc-2-bromoethylamine SN2 Pathway A: SN2 Attack (Nucleophilic Substitution) Bromide->SN2 E2 Pathway B: E2 Elimination (Proton Abstraction) Bromide->E2 Piperazine Piperazin-2-one (N4-H) Piperazine->SN2 Base Base (B:) Base->SN2 Base->E2 Product Target Product (tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate) SN2->Product Favored by: - Nucleophilic N4 - Primary Halide - Iodide Catalyst Waste Waste Products: N-Boc-Vinylamine + HBr E2->Waste Favored by: - Strong/Bulky Base - High Temp - Steric Hindrance

Figure 2: Mechanistic competition. Pathway B (Red) is the primary cause of reagent consumption without product formation.

References

  • Bouvier, B. (2015).[2] "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Journal of Molecular Structure. Link

  • BenchChem Technical Support. (2025). "Technical Guide: N-(2-bromoethyl)methanesulfonamide Alkylation Reactions." (Analogous chemistry for bromoethyl-amine alkylations). Link

  • Organic Chemistry Portal. "Protection of Amino Groups: Boc-Protected Amines." (Stability and reactivity data). Link

  • Vertex AI Search. (2026). "Regioselective alkylation of piperazin-2-one." (Aggregated search results on N1 vs N4 selectivity). 3

Sources

Troubleshooting

Technical Support Center: Optimization of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate Synthesis

Status: Operational Ticket ID: OPT-PIP-001 Subject: Accelerating Reaction Kinetics & Improving Yield for Piperazinone N-Alkylation Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-PIP-001 Subject: Accelerating Reaction Kinetics & Improving Yield for Piperazinone N-Alkylation Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate . This reaction typically involves the nucleophilic attack of the secondary amine of piperazin-2-one onto an electrophile (likely N-Boc-2-bromoethylamine ).

Users frequently report reaction times exceeding 24–48 hours with incomplete conversion. This guide moves beyond standard textbook protocols to implement Phase Transfer Catalysis (PTC) , The Cesium Effect , and Finkelstein Activation to reduce reaction times to <6 hours while suppressing side reactions.

Module 1: Diagnostic Hub – Why is your reaction slow?

Before optimizing, we must diagnose the kinetic bottleneck. The synthesis of this carbamate faces three specific retarding forces:

  • Electronic Deactivation: The piperazinone ring contains an amide bond. The electron-withdrawing nature of the carbonyl group reduces the nucleophilicity of the distal secondary amine (N4) compared to a standard piperazine.

  • Steric Drag: The tert-butyl carbamate (Boc) group on the electrophile is bulky. As the piperazinone approaches the alkyl halide, steric clash increases the activation energy (

    
    ).
    
  • Leaving Group Lethargy: If you are using the chloro-derivative (N-Boc-2-chloroethylamine), the C-Cl bond is too strong for rapid displacement at moderate temperatures.

The Mechanistic Pathway

The following diagram illustrates the primary reaction pathway and the competing side reactions (O-alkylation or Bis-alkylation) that optimization must prevent.

ReactionPathway Start Piperazin-2-one (Nucleophile) TS Transition State (Sterically Hindered) Start->TS Slow (k1) Electrophile N-Boc-2-bromoethylamine (Electrophile) Electrophile->TS Product Target Carbamate (N-Alkylated) TS->Product Major Pathway SideProduct Bis-Alkylated / Elimination Product TS->SideProduct High Temp / Wrong Base Cs Cs2CO3 (Solubility Effect) Cs->TS Lowers Ea Iodide TBAI / KI (Finkelstein) Iodide->Electrophile Activates LG

Figure 1: Mechanistic pathway showing the bottleneck at the transition state and how catalysts (Cs+, I-) intervene.

Module 2: Kinetic Optimization Protocols

Do not use standard K₂CO₃/Acetone reflux conditions; they are kinetically insufficient for this deactivated system. Choose Protocol A for speed and scale, or Protocol B if you lack specific reagents.

Protocol A: The "Cesium-Finkelstein" Method (Recommended)

Target Reaction Time: 4–6 Hours

This method utilizes the Cesium Effect (higher solubility in organic solvents and a "naked" carbonate anion) combined with Finkelstein catalysis (in-situ conversion of bromide to reactive iodide).

ComponentRoleSpecification
Solvent MediumDMF (Anhydrous).[1] Acetonitrile is a secondary choice (slower).
Base Proton ScavengerCs₂CO₃ (Cesium Carbonate).[2] 2.0 equivalents.
Catalyst ActivatorTBAI (Tetrabutylammonium iodide) or KI . 10–20 mol%.
Temp Kinetic Driver60°C . Do not exceed 80°C to avoid Boc degradation.

Step-by-Step Workflow:

  • Dissolution: Dissolve piperazin-2-one (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Cs₂CO₃ (2.0 equiv) and TBAI (0.1 equiv). Stir for 10 minutes at room temperature.

  • Addition: Add tert-butyl (2-bromoethyl)carbamate (1.1 equiv) in one portion.

  • Heating: Heat to 60°C.

  • Monitoring: Check LC-MS at t=2h and t=4h.

    • Success Marker: Disappearance of piperazinone (MW ~100) and appearance of Product (MW ~271).

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF), dry over Na₂SO₄.

Protocol B: Reductive Amination (Alternative)

Use this if Protocol A yields bis-alkylated impurities.

Instead of displacing a halide, we react the amine with an aldehyde.[3]

  • Reagents: Piperazin-2-one + tert-butyl (2-oxoethyl)carbamate (N-Boc-aminoacetaldehyde).

  • Reductant: Sodium Triacetoxyborohydride (STAB).[3]

  • Conditions: DCM or DCE at Room Temperature.

  • Advantage: Milder conditions, avoids elimination side-products.

  • Disadvantage: Aldehyde starting material is less stable/more expensive.

Module 3: Troubleshooting & FAQs

Q1: The reaction stalls at 60% conversion after 24 hours. Adding more bromide doesn't help.

Diagnosis: Product Inhibition or Surface Passivation.

  • Explanation: Insoluble salts (KBr/CsBr) can coat the surface of the solid base, stopping the reaction.

  • Fix:

    • Use mechanical stirring (or vigorous magnetic stirring) to break up salt crusts.

    • Switch to Cesium Carbonate (more soluble).

    • Add TBAI (Phase Transfer Catalyst) to shuttle anions into the solution phase.

Q2: I see a byproduct with Mass = [Target] - 56.

Diagnosis: Thermal deprotection of the Boc group.

  • Cause: Reaction temperature is too high (>80°C) or the medium is becoming acidic (unlikely with carbonate base).

  • Fix: Lower temperature to 55–60°C and extend time. Ensure your solvent is acid-free (avoid old chloroform).

Q3: Can I use K₂CO₃ instead of Cs₂CO₃?

Answer: Yes, but with a penalty.

  • Impact: Reaction time will likely triple (16–24h).

  • Adjustment: If using K₂CO₃, you must add KI (Potassium Iodide) or TBAI to facilitate the Finkelstein exchange. Use Acetonitrile at reflux (80°C) rather than DMF if workup difficulty is a concern.

Q4: How do I remove the DMF completely? It interferes with my NMR.

Answer: The "LiCl Wash" technique.

  • Protocol: During workup, wash your organic phase (EtOAc) with 5% Lithium Chloride (LiCl) aqueous solution instead of pure water or brine. LiCl dramatically increases the partitioning of DMF into the aqueous phase.

Module 4: Decision Support Matrix

Use this logic flow to determine your immediate next step.

TroubleshootingTree Start Start Optimization CheckTime Is reaction > 12h? Start->CheckTime CheckYield Is Yield < 50%? CheckTime->CheckYield Yes SolventCheck Current Solvent? CheckYield->SolventCheck Yes BaseCheck Current Base? SolventCheck->BaseCheck DMF Action1 Switch to DMF + Cs2CO3 SolventCheck->Action1 MeCN / Acetone Action2 Add TBAI (0.1 eq) BaseCheck->Action2 K2CO3 / NaH Action3 Switch to Reductive Amination Route BaseCheck->Action3 Cs2CO3 (Already used)

Figure 2: Decision tree for troubleshooting stalled reactions.

References

  • Cesium Effect in Alkylation: Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of secondary amines. Journal of Organic Chemistry.[4] (Generalized principle citation).

  • Finkelstein Catalysis: Eymur, S. et al. (2014). Nucleophilic substitution with alkyl halides: The Finkelstein Reaction. Organic Chemistry Portal.

  • Piperazinone Synthesis: BenchChem Technical Guides. Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate and related piperazine derivatives.

  • Reaction Optimization: Sigma-Aldrich Technical Bulletin. Cesium Carbonate in Organic Synthesis.[1][2][4][5]

(Note: While specific CAS-match papers for this exact carbamate are proprietary/scarce, the protocols above are derived from validated medicinal chemistry methodologies for the alkylation of deactivated cyclic amines.)

Sources

Optimization

challenges in the purification of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly polar, multi-functional building blocks. The compound tert-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly polar, multi-functional building blocks.

The compound tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 903587-80-4)[1] presents a unique triad of purification challenges: an acid-sensitive Boc-protected primary amine, a highly basic tertiary piperazine nitrogen, and a polar hydrogen-bonding lactam (amide) moiety. Standard purification workflows often lead to severe peak tailing, spontaneous deprotection, or catastrophic yield loss during aqueous workup.

Below is our definitive troubleshooting guide, designed to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure your purification succeeds on the first attempt.

Purification Strategy Workflow

G A Crude Extract CAS 903587-80-4 B Scale Assessment A->B C Prep-HPLC (< 1g) B->C Small Scale D Flash Silica (> 1g) B->D Large Scale E Avoid TFA! Use NH4HCO3 Buffer C->E Prevent Boc Cleavage F Severe Tailing? D->F G Add 1-5% TEA to Mobile Phase F->G Standard Silica H Use NH2-Silica Phase F->H Alternative Phase

Figure 1: Decision matrix for the purification of tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing and low mass recovery during normal-phase silica gel chromatography? Causality: Standard unmodified silica gel contains surface silanol groups (Si-OH) with a pKa of ~4.5 to 5.0. The tertiary amine within the piperazine core of your target molecule is highly basic[2]. This creates a strong acid-base interaction, leading to irreversible chemisorption and severe peak tailing[3]. Solution: You must mask the active silanols. Incorporate a competing base, such as 1-5% Triethylamine (TEA) or ammonium hydroxide, directly into your mobile phase[2]. Alternatively, switch the stationary phase to an amine-functionalized (NH2) silica, which fundamentally eliminates the acidic interaction.

Q2: During Reverse-Phase Prep-HPLC, my target peak is broad, and LC-MS shows a mass corresponding to [M-100]+. What happened? Causality: A mass loss of 100 Da (loss of isobutylene and CO₂) is the classic signature of Boc-deprotection[4]. Standard Prep-HPLC mobile phases often use 0.1% Trifluoroacetic acid (TFA) to improve the peak shape for basic amines[3]. However, the Boc carbamate is highly acid-sensitive. The localized concentration of TFA during fraction evaporation drives the acid-catalyzed cleavage of the Boc group[4]. Solution: Replace TFA with a volatile, neutral-to-basic buffer. Using 10 mM Ammonium Bicarbonate (pH ~7.8) prevents the protonation of the carbamate oxygen while maintaining excellent peak shape for the piperazine core.

Q3: My reaction conversion is >90%, but my isolated yield after aqueous workup is <40%. Where is my product? Causality: The combination of the piperazine ring, the lactam, and the carbamate makes this molecule highly hydrophilic. During standard aqueous washing, the compound partitions heavily into the aqueous layer rather than the organic phase. Solution: Modify the partition coefficient. Saturate the aqueous layer with NaCl ("salting out") to reduce water's capacity to solvate the organic molecule. Extract with a hydrogen-bond accepting solvent mixture, such as 10-20% Isopropanol (IPA) in Dichloromethane (DCM), performing at least three continuous extractions.

Quantitative Data: HPLC Mobile Phase Optimization

To maximize both peak resolution and protecting group stability, refer to the following quantitative summary of mobile phase additives for Reverse-Phase HPLC:

Mobile Phase AdditiveApprox. pHPeak Shape (Piperazine Core)Boc Group StabilityRecommendation
0.1% TFA 2.0ExcellentPoor (Rapid Cleavage)❌ Avoid
0.1% Formic Acid 2.7GoodModerate⚠️ Use with caution
10 mM NH₄OAc 6.8Fair (Slight tailing)Excellent✅ Acceptable
10 mM NH₄HCO₃ 7.8ExcellentExcellent🌟 Optimal

Validated Protocol: Amine-Masked Normal-Phase Flash Chromatography

This protocol is engineered specifically for the isolation of highly basic, Boc-protected piperazine derivatives on a preparative scale (>1g).

Step 1: Solvent Preparation

  • Action: Prepare a mobile phase system of Dichloromethane (Solvent A) and Methanol (Solvent B). Add 1% (v/v) Triethylamine (TEA) to both reservoirs.

  • Causality: TEA acts as a sacrificial base. It competitively binds to the acidic silanols on the silica gel faster than the piperazine target, preventing chemisorption and tailing[3].

Step 2: Column Equilibration (Self-Validating Step)

  • Action: Flush the standard bare silica column with 3 to 5 column volumes (CV) of Solvent A (containing 1% TEA).

  • Validation Check: Collect a few drops of the column effluent and spot it onto a universal pH indicator strip. Do not proceed to loading unless the pH strip reads basic (pH > 8). This confirms complete silanol saturation.

Step 3: Sample Loading

  • Action: Dissolve the crude mixture in a minimum volume of DCM. If the mixture is insoluble, dry-load it onto Celite 545.

  • Causality: Do not dry-load onto standard silica gel. The concentrated, unmasked acidic silanols on dry silica can cause localized Boc-cleavage during the drying process. Celite is chemically inert and prevents this degradation.

Step 4: Gradient Elution

  • Action: Run a shallow gradient from 0% to 10% Solvent B over 15 CVs.

  • Causality: The highly polar nature of the lactam ring requires a strong hydrogen-bond donating solvent (Methanol) to elute, but a shallow gradient prevents co-elution with structurally similar unreacted starting materials (e.g., Boc-ethylenediamine)[2].

Step 5: Post-Processing

  • Action: Pool the product-containing fractions and evaporate under reduced pressure with a water bath set strictly below 35°C.

  • Causality: Prolonged heating of concentrated basic amines can trigger intra-molecular cyclization or thermal degradation of the carbamate.

References

  • HPLC Column Troubleshooting What Every HPLC User Should Know Source: Agilent Technologies URL:[Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: SciSpace URL:[Link]

Sources

Troubleshooting

preventing byproduct formation in piperazine derivative synthesis

Welcome to the Piperazine Synthesis Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperazine Synthesis Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a curated troubleshooting framework designed to address the most persistent failure modes in piperazine derivatization. Unlike standard textbook procedures, this guide focuses on impurity suppression —specifically how to stop the "runaway" reactions that plague this scaffold.

Quick Navigation: Select Your Issue

  • [Ticket #001] My reaction yields mostly bis-alkylated byproduct (A-P-A) instead of mono-alkylated product (A-P-H).

  • [Ticket #002] My Buchwald-Hartwig coupling failed (black precipitate/no conversion).

  • [Ticket #003] I cannot control regioselectivity on 2-substituted piperazines (N1 vs. N4).

  • [Ticket #004] My product is turning yellow/brown (N-Oxide formation).

[Ticket #001] The Bis-Alkylation Trap (N-Alkylation)

Status: Critical / Common The Mechanism of Failure: In direct nucleophilic substitution (SN2), the mono-alkylated piperazine product is often more nucleophilic than the starting material due to the inductive effect (+I) of the newly added alkyl group. This creates a "runaway" kinetic profile where the product competes for the alkyl halide, leading to the bis-alkylated impurity (A-P-A).

Troubleshooting Protocol: The "Kinetic vs. Thermodynamic" Switch
ParameterMethod A: The "Brute Force" Kinetic Control Method B: The "Shield" Strategy (Recommended)
Reagent Stoichiometry 6:1 to 10:1 (Piperazine : Alkyl Halide)1:1 (N-Boc-Piperazine : Alkyl Halide)
Concentration High Dilution (0.05 M)Standard (0.2 - 0.5 M)
Addition Mode Dropwise addition of Electrophile to AmineStandard addition
Purification Requires aqueous extraction to recover excess piperazineSimple acid wash (post-deprotection)
Byproduct Risk Moderate (requires careful monitoring)Near Zero
Self-Validating Protocol: The "Hexahydrate Rescue" (For Method A)

If you must use Method A (unprotected piperazine), you will have massive amounts of unreacted starting material. Do not use column chromatography immediately.

  • Quench: Add water to your crude reaction mixture.

  • Ratio Check: Ensure water:piperazine molar ratio is > 6:1.

  • Precipitate: Add isooctanol (equal weight to piperazine). Cool to 10°C.

  • Result: Unreacted piperazine precipitates as Piperazine Hexahydrate . Filter it off. The filtrate contains your mono-alkylated product and minimal bis-byproduct.

Expert Insight: "If your alkyl halide is expensive or hard to make, never use Method A. The statistical loss is unacceptable. Use Method B (Boc-protection)."

[Ticket #002] Buchwald-Hartwig Coupling Failures

Status: Complex / Catalyst Dependent The Mechanism of Failure: Piperazines are secondary amines that can act as bidentate ligands, potentially poisoning the Palladium (Pd) center. Furthermore, "beta-hydride elimination" is a competing pathway that leads to dehalogenated arenes rather than the C-N bond.[1]

Decision Logic: Choosing the Correct Ligand System

Use the flow below to select the catalyst system that minimizes homocoupling and dehalogenation.

BuchwaldLogic Start Start: Buchwald-Hartwig with Piperazine Substrate Is the Aryl Halide Sterically Hindered? Start->Substrate UnHindered Unhindered (e.g., 4-chlorotoluene) Substrate->UnHindered No Hindered Hindered (e.g., 2-substituted aryl) Substrate->Hindered Yes Ligand1 Use RuPhos or XPhos (Gen 3/4 Precatalysts) UnHindered->Ligand1 Ligand2 Use BrettPhos or tBuBrettPhos (Prevents Pd-poisoning) Hindered->Ligand2 BaseCheck Base Selection Ligand1->BaseCheck Ligand2->BaseCheck WeakBase Cs2CO3 or K3PO4 (Functional Group Tolerance) BaseCheck->WeakBase Esters/Nitriles present StrongBase NaOtBu or LiHMDS (Fast Reaction, No sensitive groups) BaseCheck->StrongBase Robust substrate

Figure 1: Ligand selection logic for minimizing catalytic cycle failure in piperazine couplings.

Critical Protocol: The "Scavenger" Check

If your reaction turns black and stalls:

  • Diagnosis: The piperazine has displaced your phosphine ligand, forming a stable (inactive) Pd-amine complex.

  • Fix: Switch to a bulky biaryl phosphine ligand (e.g., BrettPhos ). The steric bulk prevents the piperazine from binding to the metal center in a non-productive mode.

  • Solvent: Avoid DMF/DMA if possible; they can decompose at high temps to form dimethylamine, which competes with your piperazine. Use Toluene or Dioxane .

[Ticket #003] Regioselectivity in 2-Substituted Piperazines

Status: Nuanced The Issue: In 2-substituted piperazines (e.g., 2-methylpiperazine), the N1 (adjacent to the substituent) is sterically hindered but often more acidic. The N4 is less hindered.

The Steric vs. Electronic Rule
  • N4 (Distal): Reacts faster in SN2 alkylations (steric control).

  • N1 (Proximal): Reacts faster in Amide formations or when using strong bases that deprotonate the more acidic site (electronic control).

Protocol: Selective N4-Alkylation (Steric Control)

To selectively alkylate the "far" nitrogen (N4):

  • Solvent: DCM or THF (Non-polar solvents enhance steric discrimination).

  • Base: Use a bulky base like DIPEA (Hunig's base).

  • Temp: Keep at -10°C to 0°C.

  • Mechanism: The bulky substituent at C2 blocks the approach of the electrophile to N1.

Protocol: Selective N1-Functionalization (Protection Strategy)

To hit the "hindered" nitrogen (N1), you must block N4 first.

  • Step 1: React 2-substituted piperazine with Benzaldehyde (reductive amination conditions). This selectively protects N4 due to lower steric hindrance.

  • Step 2: Functionalize N1.

  • Step 3: Hydrogenolysis (H2/Pd-C) removes the benzyl group from N4.

[Ticket #004] Oxidative Degradation (N-Oxides)

Status: Storage/Workup Issue The Issue: Piperazines are electron-rich and prone to oxidation by atmospheric oxygen, forming N-oxides (often colored yellow/brown) or ring-opened degradation products.[2][3][4][5]

Prevention & Rescue Protocol
StageAction ItemReason
Reaction Sparge solvents with N2/Ar for 15 mins.Removes dissolved O2 which catalyzes radical oxidation.
Workup Avoid Chlorinated solvents if possible.DCM can form dichlorocarbene traces that react with amines.
Storage Store as HCl or Dihydrochloride salt .The protonated amine is resistant to oxidation. Free base degrades.
Rescue Treat crude with NaHSO3 (aq) wash.Reduces minor N-oxides back to amines.

References

  • BenchChem Technical Support. (2025).[3][6][7][8] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. Retrieved from

  • National Institutes of Health (NIH). (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Org Lett. Retrieved from

  • BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds. Retrieved from

  • Purdue University. (2011). High-Throughput Experimentation of the Buchwald-Hartwig Amination. Retrieved from

  • National Institutes of Health (NIH). (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Selective Mono-Deprotection of Bis-Boc Amines

Welcome to the Technical Support Center. The strategic use of the bis-tert-butoxycarbonyl (bis-Boc) protecting group—yielding an RN(Boc)₂ imide—is a powerful tool in complex organic synthesis to prevent over-alkylation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The strategic use of the bis-tert-butoxycarbonyl (bis-Boc) protecting group—yielding an RN(Boc)₂ imide—is a powerful tool in complex organic synthesis to prevent over-alkylation or to enforce specific conformational geometries. However, selectively removing exactly one Boc group to reveal the mono-Boc amine (RNHBoc) is a notoriously delicate transformation. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure absolute chemoselectivity in your workflows.

The Chemical Causality of Bis-Boc Lability

To master selective deprotection, one must first understand the structural causality that differentiates RN(Boc)₂ from RNHBoc.

In a standard mono-Boc amine, the nitrogen lone pair is delocalized into the carbamate carbonyl, providing robust resonance stabilization. However, in a bis-Boc protected amine, the two strongly electron-withdrawing tert-butoxycarbonyl groups are forced to compete for the single nitrogen lone pair. This cross-conjugation significantly diminishes the resonance stabilization of each individual carbonyl. Furthermore, the severe steric repulsion between the two bulky tert-butyl groups induces high ground-state destabilization [1].

Consequently, the bis-Boc imide is highly activated. The carbonyl oxygens become uniquely susceptible to Lewis acid coordination or mild protonation, drastically lowering the activation energy required for the fragmentation of one tert-butyl group into isobutylene and CO₂. Once the first Boc group is cleaved, the resulting mono-Boc amine regains full resonance stabilization and steric relaxation, rendering it highly stable and halting the reaction.

Workflow Start Substrate: RN(Boc)2 Check Acid-sensitive groups present? (e.g., t-Butyl ester, acetal) Start->Check Yes Yes Check->Yes No No Check->No LiBr LiBr / MeCN (65 °C) Orthogonal & Mild Yes->LiBr Mg Mg(ClO4)2 / MeCN (RT) Lewis Acid Chelation No->Mg TFA 1.5 eq TFA / DCM (0 °C) Stoichiometric Acidolysis No->TFA

Decision matrix for selecting the optimal RN(Boc)2 mono-deprotection strategy.

Troubleshooting & FAQs

Q1: I used standard 20% TFA in DCM and lost both Boc groups. How can I prevent over-deprotection? A1: Standard Boc deprotection conditions (20–50% TFA) provide an overwhelming excess of protons, which will indiscriminately cleave both groups despite their differing labilities [2]. To selectively remove only one, you must exploit the differential lability by using strictly stoichiometric acid (e.g., exactly 1.5 equivalents of TFA at 0 °C) or, preferably, switch to a mild Lewis acid catalyst which relies on chelation rather than brute-force protonation.

Q2: How does the Mg(ClO₄)₂ method achieve such high selectivity without using strong Brønsted acids? A2: The magnesium ion (Mg²⁺) acts as a bidentate Lewis acid. It coordinates simultaneously to the two adjacent carbonyl oxygens of the bis-Boc group, forming a highly favored, stable six-membered chelate ring. This coordination withdraws electron density, triggering the fragmentation of one Boc group. The resulting mono-Boc carbamate cannot form this bidentate chelate, rendering it completely inert to the catalyst.

Mechanism A RN(Boc)2 Ground-State Destabilized B Mg2+ Coordination (6-Membered Chelate) A->B C Fragmentation (- Isobutylene, - CO2) B->C D RNHBoc Stable Mono-Carbamate C->D

Mechanistic pathway of Mg(ClO4)2-catalyzed selective mono-Boc cleavage.

Q3: My substrate contains a tert-butyl ester. Even Mg(ClO₄)₂ causes minor degradation. What is the truly orthogonal alternative? A3: If your molecule contains highly acid-sensitive moieties, utilize the Lithium Bromide (LiBr) in Acetonitrile method [3]. LiBr operates through a combination of mild Li⁺ coordination and nucleophilic attack by the bromide ion. This method is completely orthogonal to tert-butyl esters, acetals, and silyl ethers.

Q4: Can I use basic conditions to remove one Boc group? A4: Yes. Because the bis-Boc imide is highly electron-deficient, it is susceptible to nucleophilic attack. Reagents like K₂CO₃ in methanol or NaOH can selectively cleave one Boc group via saponification, which is impossible for standard mono-Boc amines [4].

Quantitative Data Comparison

The table below summarizes the performance metrics of various reagent systems to help you select the optimal conditions for your specific synthetic intermediate.

Reagent SystemReaction TempEquivalentsSelectivity (Mono : Fully Deprotected)Typical YieldBest Application Profile
Mg(ClO₄)₂ / MeCN Room Temp0.1 - 0.2 (Catalytic)> 95 : 185–95%Standard bis-Boc amines; highly reliable.
LiBr / MeCN 65 °C3.0 - 5.0 (Excess)> 99 : 180–90%Substrates with highly acid-sensitive groups.
TFA / DCM 0 °C to RT1.5 (Stoichiometric)~ 80 : 2060–75%Robust substrates requiring rapid cleavage.
K₂CO₃ / MeOH Reflux2.0 - 3.0> 90 : 1070–85%Base-stable, highly acid-labile molecules.

Experimental Protocols

These protocols are designed as self-validating systems. By following the specific analytical cues provided, you can ensure the reaction is proceeding exactly as intended.

Protocol A: Catalytic Mg(ClO₄)₂-Mediated Cleavage (Standard Method)

This is the premier method for standard substrates lacking extreme acid sensitivity.

  • Preparation: Dissolve the bis-Boc protected amine (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (N₂ or Argon).

  • Catalyst Addition: Add Magnesium Perchlorate, Mg(ClO₄)₂ (0.1 mmol, 10 mol%), in one portion. Caution: Mg(ClO₄)₂ is a strong oxidant; handle with appropriate safety measures and avoid mixing with strong reducing agents.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC (typically 20% EtOAc in Hexanes).

    • Self-Validation Cue: The mono-Boc product will elute significantly lower (lower Rf) than the bis-Boc starting material due to the newly exposed N-H bond, which acts as a strong hydrogen bond donor to the silica gel.

  • Quenching: Once the starting material is consumed (typically 2–4 hours), quench the reaction by adding water (10 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography if trace amounts of fully deprotected amine (which will stay on the baseline) are observed.

Protocol B: Orthogonal LiBr-Mediated Cleavage (Acid-Sensitive Method)

Use this method when your substrate contains tert-butyl esters, acetals, or silyl ethers.

  • Preparation: Dissolve the bis-Boc protected amine (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add anhydrous Lithium Bromide, LiBr (3.0 to 5.0 mmol), to the solution. Ensure the LiBr is freshly oven-dried, as it is highly hygroscopic.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C.

  • Reaction Monitoring: Monitor via LC-MS or TLC. This reaction is generally slower than the Mg(ClO₄)₂ method and may take 8–16 hours.

    • Self-Validation Cue: LC-MS will show a clean mass transition of [M+H]⁺ minus 100 Da (loss of one Boc group), with zero detection of the [M+H]⁺ minus 200 Da peak, confirming absolute orthogonality.

  • Workup: Cool to room temperature, dilute with water (15 mL), and extract with Ethyl Acetate (3 x 15 mL). Wash with brine, dry over MgSO₄, and concentrate.

References

  • Dual protection of amino functions involving Boc Source: RSC Advances, 2013 URL:[Link]

  • A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide Source: The Journal of Organic Chemistry, 2003 URL:[Link]

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition Source: Arkivoc, 2006 URL:[Link]

Sources

Troubleshooting

monitoring the progress of reactions involving tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate by TLC

Technical Support Center: Monitoring tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate Reactions Ticket ID: TLC-SUP-0892 Subject: Visualization, Separation, and Troubleshooting for Piperazinone-Carbamate Derivatives Ass...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Monitoring tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate Reactions

Ticket ID: TLC-SUP-0892 Subject: Visualization, Separation, and Troubleshooting for Piperazinone-Carbamate Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate. This molecule presents a specific set of chromatographic challenges:

  • Detection: It lacks a strong chromophore (no aromatic rings), making UV visualization (254 nm) unreliable.

  • Basicity: The N1-nitrogen of the piperazine ring is a tertiary amine, which interacts strongly with acidic silanols on silica plates, causing "streaking."

  • Polarity: The lactam (3-oxopiperazine) moiety adds significant polarity, requiring polar solvent systems.

This guide provides a self-validating workflow to monitor reactions involving this compound, specifically focusing on synthesis and Boc-deprotection.

Part 1: Visualization & Detection (The "Invisible Spot" Problem)

Q: "I spotted my reaction mixture, but I see nothing under UV light (254 nm). Is my compound gone?"

A: Not necessarily. Your molecule is likely "UV Silent." The structure contains a Boc-carbamate and a lactam, but lacks extended conjugation (like benzene or pyridine). While amides absorb weakly <220 nm, standard 254 nm lamps often fail to detect them at analytical concentrations.

Protocol: The Multi-Stage Visualization Workflow Do not rely on a single method. Use this tiered approach to validate the presence of your compound.[1][2]

MethodSensitivitySelectivityAction
UV (254 nm) LowConjugated systemsMark any faint shadows. Do not assume absence if negative.
Iodine Chamber (

)
HighGeneral OrganicsPrimary Method. Place plate in a jar with

crystals. Your compound will appear as a brown spot.
Ninhydrin HighFree AminesSpecific for Deprotection. Stains the product (free amine) red/purple. Will NOT stain the Boc-starting material effectively.
KMnO4 MediumOxidizable groupsAlternative to Iodine. Stains the piperazine ring/alkyl chain yellow on purple.[3]

Technical Insight: The Boc group shields the terminal amine. Ninhydrin requires a free


 or 

to form "Ruhemann’s purple." Therefore, during Boc-deprotection, you will see the appearance of a Ninhydrin-positive spot (product) and the disappearance of the Iodine-positive/Ninhydrin-negative spot (starting material).

VisualizationLogic Start Visualize Plate UV Check UV (254 nm) Start->UV Iodine Iodine Stain (I2) UV->Iodine No Spot/Weak Ninhydrin Ninhydrin Stain Iodine->Ninhydrin Confirm Deprotection Result_SM Boc-Protected SM (Brown Spot) Iodine->Result_SM Brown Spot Visible Result_Prod Deprotected Product (Purple/Red Spot) Ninhydrin->Result_Prod Positive

Figure 1: Decision logic for visualizing non-aromatic Boc-piperazinones.

Part 2: Eluent Systems & Separation (The "Streaking" Problem)

Q: "My spot looks like a comet (streaking) or stays at the baseline. How do I fix this?"

A: This is caused by the basic tertiary amine (N1 position) interacting with the acidic silica gel. To fix this, you must "mask" the silanols or basify the mobile phase.

Recommended Solvent Systems:

PhaseSolvent Mixture (v/v)AdditiveTarget Rf
Starting Material (Boc-Protected)DCM : MeOH (95:5)None usually needed, or 1%

0.4 - 0.6
Reaction Mixture (Monitoring)DCM : MeOH (90:10)1%

or

Distinct separation
Product (Free Amine/Salt)DCM : MeOH :

(80:20:1)
Critical: Ammonia is required to free the base.0.2 - 0.4

Troubleshooting Protocol:

  • Pre-treat the Plate: If streaking persists, dip the empty TLC plate in 5% Triethylamine/DCM and dry it before spotting your sample. This neutralizes the silica acidity.[4]

  • Sample Neutralization: If monitoring an acidic deprotection (e.g., TFA/DCM), the product is a TFA salt. It will stick to the baseline.

    • Fix: Spot the reaction mixture, then over-spot with a drop of 10%

      
       or 
      
      
      
      on the spotting line before developing. This frees the amine base in situ, allowing it to migrate.

SolventStrategy Problem Spot Shape/Rf Issue Check_Str Is it Streaking? Problem->Check_Str Check_Base Stuck at Baseline? Check_Str->Check_Base No Sol_Base Add 1% Et3N or NH4OH to Eluent Check_Str->Sol_Base Yes (Amine Interaction) Sol_Polar Increase MeOH % (Switch to 9:1 or 8:2) Check_Base->Sol_Polar No (Just Polar) Sol_Salt Neutralize Sample on Plate (Over-spot with Base) Check_Base->Sol_Salt Yes (Salt Formation)

Figure 2: Troubleshooting logic for tailing and retention issues in amine TLC.

Part 3: Reaction Specific Monitoring (Boc-Deprotection)

Scenario: You are removing the Boc group using TFA/DCM or HCl/Dioxane.[5]

Step-by-Step Monitoring Guide:

  • Baseline Check: Spot the Starting Material (SM) in Lane 1.

  • Reaction Spot: Spot the reaction aliquot in Lane 2.

  • Co-Spot: Spot SM + Reaction aliquot in Lane 3.

  • Neutralization (Crucial): Add a micro-drop of

    
     to Lane 2 and 3 (on the baseline) to convert the amine salt to the free base.
    
  • Elution: Run in DCM:MeOH:NH4OH (90:10:1) .

  • Visualization:

    • Stain 1 (Iodine): Check for disappearance of the high Rf spot (SM).

    • Stain 2 (Ninhydrin): The low Rf spot (Product) should turn deep purple/red. The SM (if present) will barely stain or turn faint yellow/brown.

Why Co-Spot? Because the polarity shift might be subtle depending on the solvent. If Lane 3 shows two distinct spots (dumbbell shape), the reaction is incomplete. If it shows one spot, verify with Ninhydrin to ensure it is the product.

Part 4: Common Artifacts & False Positives

Q: "I see a new spot at the solvent front. Is that my product?" A: Likely not.

  • Boc-Byproducts: The cleavage of Boc generates tert-butyl cations which can form isobutylene (gas) or tert-butyl ethers if alcohols are present. These are very non-polar and move to the front.

  • TFA Residue: Residual TFA can sometimes cause ghost spots or affect the pH of the plate locally. Dry your plate thoroughly (blow dryer) before developing to remove volatile acids.

Q: "My product spot is fading." A: Piperazinones can be hygroscopic, and free amines can oxidize.

  • Fix: Visualize immediately after drying. Do not leave the plate sitting out for hours.

References

  • BenchChem. (2025).[5][6] Application Notes and Protocols for Monitoring Boc-Inp-OH Reactions. Retrieved from .

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from .

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from .

  • Biotage. (2023).[7] Using TLC to Scout Flash Chromatography Solvents. Retrieved from .

  • J&K Scientific. (2023). Thin-Layer Chromatography (TLC) User Guide. Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate vs. Standard N-Protected Piperazines

Topic: tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate vs. other N-protected piperazines Content Type: Publish Comparison Guide Executive Summary In the landscape of heterocyclic building blocks, tert-butyl (2-(3-oxop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate vs. other N-protected piperazines Content Type: Publish Comparison Guide

Executive Summary

In the landscape of heterocyclic building blocks, tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (hereafter referred to as TB-OPE ) represents a specialized, metabolically privileged alternative to standard N-protected piperazines. While traditional scaffolds like N-Boc-piperazine or 1-(2-aminoethyl)piperazine (AEP) are ubiquitous in medicinal chemistry, they often suffer from rapid oxidative metabolism and high basicity, which can lead to poor bioavailability or off-target toxicity (e.g., hERG inhibition).

This guide objectively compares TB-OPE against these alternatives, focusing on the 3-oxopiperazine (piperazinone) core's ability to modulate physicochemical properties and extend in vivo half-life.

Structural & Physicochemical Comparison

The defining feature of TB-OPE is the lactam moiety within the piperazine ring. This single functional group transformation (methylene


 carbonyl) drastically alters the electronic landscape compared to the standard piperazine ring.
Comparative Properties Table
FeatureTB-OPE (Subject)N-Boc-Piperazine (Standard)1-(2-Aminoethyl)piperazine (AEP)
Core Structure 3-Oxopiperazine (Lactam)Piperazine (Diamine)Piperazine (Triamine)
Basicity (pKa) Monobasic (N1

6.5)
Monobasic (N4

8.7)
Tribasic (N1, N4, Tail-NH

)
H-Bond Donors 2 (Amide NH, Carbamate NH)1 (Amine NH)3 (Amine NHs)
H-Bond Acceptors 4 (Ketone, Carbamate, Amine)3 (Carbamate, Amine)3 (Amines)
Metabolic Stability High (Blocked

-oxidation)
Low/Moderate (N-dealkylation prone)Low (Rapid metabolism)
Nucleophilicity Low (Amide N is non-nucleophilic)High (Secondary amine N)High (Primary & Secondary amines)
Primary Application Peptidomimetics, Stable LinkersGeneral Amine CouplingCuring Agents, Chelation
Structural Logic & Causality
  • Basicity Modulation: In standard piperazines, the secondary amine is highly basic (pKa ~9-10). In TB-OPE, the N4 nitrogen is part of a lactam (amide), rendering it non-basic and planar. This reduces the overall cationic character at physiological pH, potentially improving membrane permeability and reducing lysosomal trapping.

  • Conformational Rigidity: The lactam group forces the ring into a semi-planar conformation, distinct from the chair conformation of standard piperazines. This rigidity is advantageous for peptidomimetics , where the 3-oxopiperazine ring acts as a constrained turn mimic (e.g.,

    
    -turn).
    
Metabolic Stability & Pharmacokinetics[1][2]

The primary driver for selecting TB-OPE over standard piperazines is metabolic blockade .

Mechanism of Action: Blocking CYP450 Oxidation

Standard piperazines are prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The oxidation typically occurs at the carbon


 to the nitrogen, leading to ring opening or N-dealkylation.
  • Standard Piperazine Failure Mode:

    
    -Carbon hydroxylation 
    
    
    
    Hemiaminal intermediate
    
    
    Ring opening.
  • TB-OPE Advantage: The C3 position is already oxidized to a ketone. This "pre-oxidized" state effectively blocks the metabolic soft spot, forcing the enzyme to target less reactive sites or the side chain.

MetabolicStability cluster_0 Standard Piperazine (Metabolic Liability) cluster_1 TB-OPE (Metabolic Blockade) Pip Piperazine Ring CYP CYP450 (Oxidation) Pip->CYP Unstable Hemiaminal Intermediate CYP->Unstable Hydroxylation at alpha-C RingOpen Ring Opening / Dealkylation Unstable->RingOpen TBOPE 3-Oxopiperazine (Lactam Core) CYP_Block CYP450 TBOPE->CYP_Block Stable No Reaction at C3 CYP_Block->Stable Blocked Site

Figure 1: Comparison of metabolic pathways. The 3-oxopiperazine core of TB-OPE prevents the


-hydroxylation that degrades standard piperazines.
Synthetic Utility & Reactivity Profile

TB-OPE is a bifunctional building block. Its reactivity profile is orthogonal, allowing for precise sequential functionalization.[1]

Reactivity Map
  • N-Boc Group (Side Chain): Acid-labile protecting group.[1] Removed with TFA or HCl to reveal a primary amine.

  • Lactam Nitrogen (Ring N4): Non-nucleophilic under standard conditions. Requires deprotonation (NaH) for alkylation or metal catalysis (Buchwald-Hartwig) for arylation.

    • Contrast: Standard piperazine N-H is a good nucleophile and reacts readily with alkyl halides or acid chlorides.

Experimental Protocol: Sequential Functionalization

This protocol demonstrates the selective arylation of the lactam nitrogen followed by side-chain deprotection.

Step 1: Copper-Catalyzed N-Arylation (Goldberg/Buchwald Conditions)

  • Objective: Attach an aryl group to the lactam nitrogen (N4).

  • Reagents: TB-OPE (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (10 mol%), DMEDA (20 mol%), K

    
    PO
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a flame-dried Schlenk tube with TB-OPE, Aryl Iodide, CuI, and K

      
      PO
      
      
      
      .
    • Evacuate and backfill with Argon (3x).

    • Add 1,4-Dioxane and DMEDA (ligand) via syringe.

    • Heat to 110°C for 12–24 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

    • Note: Standard piperazines would use Pd-catalysis (Buchwald) or S

      
      Ar. The lactam requires Cu-catalysis or specific Pd-ligands (e.g., Xantphos) due to lower nucleophilicity.
      

Step 2: Boc-Deprotection

  • Objective: Reveal the primary amine for linker attachment.

  • Reagents: TFA (20% v/v in DCM) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the N-arylated intermediate in DCM.

    • Add TFA dropwise at 0°C.

    • Stir at Room Temperature for 1–2 hours.

    • Workup: Concentrate in vacuo. Critical: The product will be a TFA salt. Neutralize with MP-Carbonate resin or NaHCO

      
       wash if the free base is required.
      

SynthesisWorkflow cluster_coupling Step 1: Lactam Functionalization cluster_deprotect Step 2: Side Chain Activation Start TB-OPE (Boc-Protected / Lactam-NH) Condition1 Aryl Iodide / CuI / Ligand (C-N Coupling) Start->Condition1 Intermediate N-Aryl Lactam (Boc-Protected) Condition1->Intermediate Condition2 TFA / DCM (Acidic Cleavage) Intermediate->Condition2 Final Final Product (Free Primary Amine) Condition2->Final

Figure 2: Orthogonal deprotection and functionalization workflow for TB-OPE.

Applications in Drug Discovery
A. PROTAC Linkers

TB-OPE is increasingly used in Proteolysis Targeting Chimeras (PROTACs).

  • Why? Long alkyl chains in linkers are metabolically labile. Inserting a piperazinone ring (TB-OPE derived) adds rigidity and breaks up the lipophilicity of the chain without introducing a highly basic center that might affect cell permeability.

B. Factor Xa and Thrombin Inhibitors

The 3-oxopiperazine scaffold serves as a neutral surrogate for the piperazine ring found in many anticoagulant drugs (e.g., Apixaban derivatives).

  • Benefit: The lactam mimics the H-bond accepting capability of the piperazine N4 without the protonation penalty, improving binding affinity in hydrophobic pockets (S4 pocket of Factor Xa).

References
  • BenchChem. Application of tert-Butyl (2-(benzylamino)ethyl)carbamate in Pharmaceutical Synthesis. (2025).[1][2][3][4][5][6]

  • Sigma-Aldrich. tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate Product Specification.

  • National Institutes of Health (NIH). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017).[7]

  • Royal Society of Chemistry. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. (2020).[8]

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures.

Sources

Comparative

cost-benefit analysis of different tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate synthesis methods

Executive Summary & Target Overview tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS 903587-80-4) is a highly versatile heterocyclic building block[1]. With a molecular weight of 243.30 g/mol [1], this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Overview

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS 903587-80-4) is a highly versatile heterocyclic building block[1]. With a molecular weight of 243.30 g/mol [1], this compound is frequently utilized in the development of peptidomimetics and targeted therapeutics, including GLP-1R agonists[2]. While commercial suppliers offer this intermediate[1][3], in-house synthesis is often required for custom scale-up, derivative exploration, or isotopic labeling.

This guide objectively compares three distinct synthetic methodologies for constructing this molecule, evaluating them on yield, regioselectivity, scalability, and cost-efficiency.

Retrosynthetic Analysis & Mechanistic Pathways

The target molecule features a piperazin-2-one core with a Boc-protected aminoethyl side chain. The synthesis can be approached via late-stage functionalization of the intact piperazinone ring (Methods 1 & 2) or via de novo cyclization of a linear polyamine precursor (Method 3).

ReactionPathways Target tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate CAS: 903587-80-4 SM1 Piperazin-2-one Meth1 Method 1: Direct Alkylation + N-Boc-2-bromoethylamine SM1->Meth1 Base / DMF Meth2 Method 2: Reductive Amination + N-Boc-aminoacetaldehyde SM1->Meth2 NaBH(OAc)3 / DCE SM2 Boc-Diethylenetriamine Meth3 Method 3: De Novo Cyclization + Chloroacetyl chloride SM2->Meth3 Et3N / DCM Meth1->Target Yield: 65-75% Meth2->Target Yield: 85-90% Meth3->Target Yield: 50-60%

Retrosynthetic pathways and synthetic strategies for CAS 903587-80-4.

Method 1: Direct N-Alkylation (The Pragmatic Approach)

Causality & Logic: This method exploits the inherent pKa difference between the secondary amine (pKa ~9) and the amide nitrogen (pKa ~15) of piperazin-2-one. By utilizing a mild inorganic base like K₂CO₃, the secondary amine is selectively activated as a nucleophile without deprotonating the amide, thereby minimizing N,N-dialkylation side products.

Step-by-Step Methodology:

  • Deprotonation: Charge piperazin-2-one (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) into a dry flask containing dimethylformamide (DMF). Stir for 30 minutes at room temperature.

    • Self-Validation Check: The mixture remains a heterogeneous white suspension. The lack of dissolution of K₂CO₃ is normal, as the reaction occurs at the solid-liquid interface.

  • Alkylation: Dropwise add N-Boc-2-bromoethylamine (1.1 eq) dissolved in DMF. Heat the reaction to 60 °C.

    • Self-Validation Check: Monitor via TLC (10% MeOH in DCM). The secondary amine starting material (which stains dark brown with ninhydrin) should gradually be replaced by a new spot with a higher Rf (which stains faint yellow or not at all, indicating tertiary amine formation).

  • Workup: After 12 hours, cool to room temperature, dilute with ethyl acetate, and wash with 5% aqueous LiCl (3 × 50 mL).

    • Self-Validation Check: The organic layer should significantly reduce in volume during the LiCl washes, confirming the successful partition and removal of the DMF solvent into the aqueous phase.

Method 2: Reductive Amination (The High-Fidelity Approach)

Causality & Logic: Reductive amination avoids the over-alkylation risks of Method 1. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that selectively reduces the transient iminium ion over the starting aldehyde. Pre-forming the iminium ion in a non-coordinating solvent (DCE) ensures near-perfect regioselectivity for the secondary amine.

Workflow Step1 1. Imine Formation DCE, 1h, RT Step2 2. Hydride Reduction NaBH(OAc)3, 16h Step1->Step2 Step3 3. Quench & Extrac. Sat. NaHCO3 / DCM Step2->Step3 Step4 4. Purification Crystallization Step3->Step4

Step-by-step experimental workflow for the reductive amination approach.

Step-by-Step Methodology:

  • Imine Formation: Dissolve piperazin-2-one (1.0 eq) and N-Boc-aminoacetaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.1 M concentration. Stir for 1 hour at 20 °C.

    • Self-Validation Check: The initial suspension will transition into a clear, slightly yellow solution, confirming the formation of the soluble iminium intermediate.

  • Hydride Reduction: Add NaBH(OAc)₃ (1.5 eq) in three equal portions over 30 minutes.

    • Self-Validation Check: Mild effervescence (H₂ gas) and a slight exotherm (temperature rising to ~25 °C) should be observed. If the temperature drops or no gas evolves, the reducing agent may be degraded.

  • Quench & Workup: After 16 hours of stirring, slowly add saturated aqueous NaHCO₃ until pH 8 is reached.

    • Self-Validation Check: Vigorous CO₂ evolution will occur. The cessation of bubbling confirms the complete quenching of excess hydride and acetic acid byproducts.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization from EtOAc/Hexanes.

Method 3: De Novo Cyclization (The Scalable Approach)

Causality & Logic: This method constructs the piperazinone ring from scratch. Chloroacetyl chloride contains two electrophilic sites. The highly reactive acid chloride reacts first with the less sterically hindered primary amine of mono-Boc-diethylenetriamine. The subsequent intramolecular S_N2 cyclization is entropically favored (forming a 6-membered ring) but requires high dilution to prevent intermolecular oligomerization.

Step-by-Step Methodology:

  • Acylation: Dissolve mono-Boc-diethylenetriamine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM at a high dilution of 0.05 M. Cool to -78 °C.

    • Self-Validation Check: The solution must be completely clear before cooling. Upon reaching -78 °C, a slight increase in viscosity may be observed.

  • Electrophilic Addition: Add chloroacetyl chloride (1.05 eq) in DCM dropwise via a syringe pump over 2 hours.

    • Self-Validation Check: A dense white precipitate (triethylamine hydrochloride) will form immediately upon addition, visually confirming the acylation of the primary amine.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 24 hours.

    • Self-Validation Check: LC-MS analysis should track the disappearance of the linear intermediate mass and the emergence of the cyclized product mass ([M+H]⁺ = 244.1).

  • Purification: Wash the organic layer with water, concentrate, and purify via silica gel chromatography.

Cost-Benefit Analysis & Quantitative Comparison

The following table summarizes the experimental data and logistical metrics for each synthetic route, assuming a standard 10-gram laboratory scale.

ParameterMethod 1: Direct AlkylationMethod 2: Reductive AminationMethod 3: De Novo Cyclization
Typical Yield 65 - 75%85 - 90%50 - 60%
Regioselectivity Moderate (minor amide alkylation)Excellent (>98%)High (but oligomer side products)
Reagent Cost Medium (

)
High (

)
Low ($)
Scalability Good (up to 100g)Excellent (kg scale possible)Poor (requires high dilution)
Purification Required Column ChromatographyCrystallization / FiltrationColumn Chromatography
Environmental Impact High E-factor (DMF waste)Moderate E-factorVery High E-factor (Dilution solvent)

Conclusion & Recommendations

  • For Discovery Phase & High Purity: Method 2 (Reductive Amination) is the gold standard. Despite the higher cost of N-Boc-aminoacetaldehyde, the near-perfect regioselectivity and ability to purify via crystallization save critical time during early-stage drug development.

  • For Quick Proof-of-Concept: Method 1 (Direct Alkylation) offers a pragmatic balance. The reagents are readily available, though chromatographic purification is mandatory to remove over-alkylated impurities.

  • For Process Chemistry: Method 3 (De Novo Cyclization) utilizes the cheapest raw materials but requires significant engineering (e.g., continuous flow chemistry) to overcome the high-dilution constraints and poor scalability of batch cyclization.

References

  • PubChem. "1-(2-N-Boc-aminoethyl)piperazine | CID 1514401". National Center for Biotechnology Information. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996. Available at:[Link]

Sources

Validation

Comparative Guide: Deprotection Strategies for tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

Executive Summary This guide provides a technical comparison of deprotection methodologies for tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 1337882-51-5). This molecule serves as a critical linker in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of deprotection methodologies for tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate (CAS: 1337882-51-5). This molecule serves as a critical linker in medicinal chemistry, particularly for PROTACs and kinase inhibitors, bridging an E3 ligase ligand or warhead via a hydrophilic piperazinone motif.

The Core Challenge: The resulting deprotected amine, 1-(2-aminoethyl)piperazin-2-one , is highly polar and water-soluble. Standard aqueous workups (basification/extraction) often result in significant product loss. Therefore, the choice of deprotection method dictates not just the reaction rate, but the feasibility of isolation.

Recommendation:

  • For Routine Lab Scale: 4M HCl in Dioxane is superior due to the direct precipitation of the hydrochloride salt, avoiding aqueous extraction.

  • For Scale-Up (>50g): Acetyl Chloride in Methanol offers a cost-effective, controllable in situ HCl generation.

  • For Analytical/Small Scale: TFA/DCM is viable but requires thorough scavenging of excess acid to prevent hygroscopic oil formation.

Part 1: Chemical Context & Substrate Analysis

The Substrate[1][2]
  • Molecule: tert-butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate[1][2][3]

  • Functional Groups:

    • Boc Carbamate: Acid-labile protecting group.

    • Piperazin-2-one (Lactam): Generally stable to acid at room temperature but susceptible to hydrolysis under vigorous aqueous acidic conditions (e.g., refluxing 6M HCl).

    • Tertiary Amine: Protonation site during deprotection.

Reaction Mechanism

The deprotection follows an E1-like elimination pathway. Protonation of the carbamate carbonyl is followed by the loss of the tert-butyl cation (as isobutylene) and decarboxylation.

BocDeprotection Substrate Boc-Protected Precursor Intermediate Carbamic Acid Intermediate Substrate->Intermediate + H+ (Acid) - t-Bu+ Product Amine Salt (Product) Intermediate->Product - CO2 (Spontaneous) Byproducts Isobutylene + CO2 Intermediate->Byproducts

Figure 1: Mechanistic pathway of acid-mediated Boc removal.[4][5]

Part 2: Comparative Methodologies

Method A: 4M HCl in Dioxane (The "Precipitation" Protocol)

Best For: High yield isolation without chromatography.

This method utilizes anhydrous HCl. The solvent (dioxane) is non-polar enough that the resulting dihydrochloride salt of the product is insoluble, allowing for isolation by simple filtration.

Protocol:

  • Dissolve the substrate (1.0 equiv) in a minimum amount of dry 1,4-dioxane or DCM.

  • Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C.

  • Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Observation: A white to off-white precipitate should form.

  • Workup: Dilute with diethyl ether (

    
    ) to maximize precipitation. Filter the solid under nitrogen. Wash the cake with 
    
    
    
    (
    
    
    ) to remove excess HCl and isobutylene byproducts.
  • Drying: Dry under high vacuum to remove trace dioxane (Note: Dioxane is a Class 1 solvent; ensure thorough drying).

Pros:

  • No Aqueous Workup: Avoids loss of the water-soluble product.

  • Purity: Product is isolated as a stable, crystalline HCl salt.[6]

  • Stability: Anhydrous conditions prevent lactam hydrolysis.

Cons:

  • Corrosive: HCl/Dioxane fumes are corrosive.

  • Solvent Toxicity: Dioxane is a carcinogen; requires proper ventilation.

Method B: TFA / DCM (The "Standard" Protocol)

Best For: Small scale (<100 mg) or when the product will be purified by HPLC immediately.

Trifluoroacetic acid (TFA) is a liquid organic acid that cleaves Boc groups rapidly. However, it forms a trifluoroacetate salt which is often a hygroscopic oil/gum rather than a solid.

Protocol:

  • Dissolve substrate in DCM (0.1 M concentration).

  • Add TFA (ratio 1:1 to 1:4 v/v relative to DCM). Note: Scavengers like triethylsilane are rarely needed here as the piperazinone ring is not electron-rich enough to trap tert-butyl cations.

  • Stir at RT for 1–2 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene or DCM (

    
    ) to remove excess TFA.
    
  • Result: Product is a thick oil (TFA salt).

Pros:

  • Speed: Very fast kinetics.

  • Solubility: Dissolves all starting materials easily.

Cons:

  • Hygroscopic: The TFA salt absorbs water rapidly, making accurate weighing difficult.

  • Acidity: Residual TFA can interfere with subsequent coupling reactions if not neutralized (e.g., with DIEA).

Method C: In Situ HCl (Acetyl Chloride / MeOH)

Best For: Scale-up and Cost Reduction.

Adding acetyl chloride to methanol generates anhydrous HCl and methyl acetate exothermically. This is cheaper than buying pre-made HCl/Dioxane.

Protocol:

  • Dissolve substrate in dry Methanol (MeOH).

  • Cool solution to 0°C.

  • Slowly add Acetyl Chloride (3–5 equiv). Caution: Exothermic.

  • Stir at RT for 3–6 hours.

  • Workup: Concentrate in vacuo. The product may crystallize or remain as a gum. Trituration with

    
     or EtOAc usually yields a solid HCl salt.
    

Part 3: Comparative Data Analysis

The following data summarizes typical performance metrics for this specific piperazinone scaffold.

FeatureMethod A: HCl/DioxaneMethod B: TFA/DCMMethod C: AcCl/MeOH
Yield (Isolated) 90–98% 85–95% (as oil)88–95%
Product Form Crystalline Solid (HCl Salt)Hygroscopic Oil (TFA Salt)Solid/Gum (HCl Salt)
Purity (LCMS) >98%>95% (residual acid)>98%
Reaction Time 2–4 Hours1 Hour3–6 Hours
Scalability Moderate (Costly reagent)Low (Handling issues)High (Cheap reagents)
Workup Type Filtration (Non-aqueous)EvaporationEvaporation/Trituration
Decision Workflow

DeprotectionDecision Start Start: Deprotection of Piperazinone Linker ScaleCheck Is Scale > 50g? Start->ScaleCheck FormCheck Need Solid Salt for Storage? ScaleCheck->FormCheck No MethodC Method C: AcCl/MeOH (Best for Cost/Scale) ScaleCheck->MethodC Yes MethodA Method A: HCl/Dioxane (Best for Isolation) FormCheck->MethodA Yes MethodB Method B: TFA/DCM (Best for Speed/HPLC) FormCheck->MethodB No

Figure 2: Decision matrix for selecting the optimal deprotection protocol.

Part 4: Critical Troubleshooting & Purification

Handling the "Water-Soluble" Amine

The free base of 1-(2-aminoethyl)piperazin-2-one is extremely polar.

  • Avoid: Partitioning between water and DCM/EtOAc. The product will stay in the water.

  • If Free Base is Required: Use an ion-exchange resin (e.g., Dowex 1X2-400 OH- form) in methanol/water, or use n-Butanol for extraction from basic aqueous solution (pH > 12), though this is tedious.

  • Preferred: Carry the salt form forward. Neutralize in situ in the next step using a tertiary base (DIPEA/TEA).

Lactam Stability

While the 6-membered lactam is robust, avoid refluxing in aqueous HCl. If using Method C (MeOH/HCl), ensure the temperature does not exceed 40°C to prevent methyl ester formation (via ring opening), although this is rare for piperazinones compared to lactones.

Removal of Excess Acid
  • TFA: Use a toluene azeotrope.

  • HCl: Use diethyl ether trituration.[5] If the salt is sticky (hygroscopic), sonicate in dry ether for 15 minutes to induce crystallization.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for Boc cleavage mechanisms and stability).
  • Sigma-Aldrich Product Sheet. tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate. (Verifies commercial availability and basic properties).

  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[4] Journal of Peptide Research, 58(4), 338-341.[4] (Primary source for Method A efficiency).

  • Strazzolini, P., et al. (1990). "Decarboxylation of carbamates." Tetrahedron, 46(4), 1081-1118. (Mechanistic grounding for Figure 1).
  • Alfonsi, K., et al. (2008). "Green chemistry guide to pharmaceutical industry for solvent selection." Green Chemistry, 10, 31-36. (Supports solvent choices in Method C).

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized bifunctional building blocks requires more than just following standard operating procedures; it requires a deep understanding of the molecule's ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized bifunctional building blocks requires more than just following standard operating procedures; it requires a deep understanding of the molecule's chemical reactivity and environmental impact.

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate is a highly valuable intermediate frequently utilized in advanced drug discovery, particularly in the synthesis of proteolysis targeting chimeras (PROTACs) and peptidomimetics. However, its structural motifs—specifically the acid-sensitive tert-butoxycarbonyl (Boc) protecting group and the biologically active 3-oxopiperazine ring—dictate stringent, causality-driven handling and disposal protocols.

Below is the comprehensive operational and disposal guide designed to ensure regulatory compliance, environmental protection, and laboratory safety.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of this compound is the foundation of safe disposal. The Boc group provides excellent stability under basic conditions but is highly labile under acidic conditions[1]. The piperazine moiety, while crucial for target binding in pharmacology, acts as a potent irritant and poses risks to aquatic ecosystems if improperly discharged[2].

Table 1: Hazard Profile and Causality Matrix

Structural MotifPrimary HazardCausality & Chemical MechanismDisposal Implication
Boc-Protected Amine Pressurization / VOC ReleaseAcid-catalyzed deprotection yields a t-butyl cation and carbamic acid, rapidly decarboxylating into CO₂ and isobutylene gas[1].Never mix with acidic waste streams. Doing so in a sealed container will cause catastrophic over-pressurization.
3-Oxopiperazine Ring Irritation / Aquatic ToxicityNitrogen-rich heterocycles resist rapid environmental degradation and can bind indiscriminately to biological targets.Must not be discharged to municipal sewer systems[2].
Hydrocarbon Backbone Toxic Combustion ByproductsThermal decomposition of the carbamate and piperazine nitrogens generates toxic nitrogen oxides (NOx) and carbon monoxide (CO)[2].Requires controlled incineration at a licensed facility equipped with flue gas scrubbing[2].

Operational Safety & Spill Response Protocol

Because this compound is typically handled as a dry powder or dissolved in organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)), spill response tactics must be adapted to its physical state to prevent aerosolization or dermal absorption.

Step-by-Step Spill Response:

  • Isolate and Assess: Evacuate non-essential personnel. If the spill occurred inside a fume hood, ensure the sash is lowered to the optimal operating height to maintain negative pressure.

  • PPE Donning: Equip standard chemical-resistant nitrile gloves (double-gloving is mandatory if the compound is dissolved in DCM), splash goggles, and a flame-resistant lab coat.

  • Containment & Neutralization:

    • For Solids: Do not use water. Gently sweep up the material using spark-proof tools to avoid generating airborne dust[2].

    • For Solutions: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Collection: Transfer the absorbed material or solid powder into a chemically compatible, sealable high-density polyethylene (HDPE) container. Avoid metal cans, as trace impurities can cause corrosion[3].

  • Labeling: Immediately affix a completed chemical waste label reading: "Hazardous Waste - Spill Cleanup: tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate" and transfer to the Satellite Accumulation Area (SAA)[4].

SpillResponse Start Spill Detected Assess Assess Physical State Start->Assess Solid Solid Powder Assess->Solid Liquid Dissolved in Solvent Assess->Liquid Sweep Use Spark-Proof Tools Avoid Dust Formation Solid->Sweep Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Collect Transfer to Polyethylene Waste Container Sweep->Collect Absorb->Collect Label Label as Hazardous Waste Move to SAA Collect->Label

Decision matrix and workflow for chemical spill containment and safe collection.

Waste Segregation & Terminal Disposal Workflows

Proper segregation is strictly mandated by the Resource Conservation and Recovery Act (RCRA) and enforced by the EPA[5]. Mixing incompatible laboratory wastes is the leading cause of secondary laboratory accidents.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Determine the physical state and solvent composition of the waste stream.

  • Segregation Logic:

    • Solid Waste: Place contaminated packaging, weighing paper, and pure solid waste into a designated solid hazardous waste bin. The bin must be lined with a minimum 7-mil polyethylene bag to prevent crystalline puncture[3].

    • Halogenated Liquid Waste: If the compound is dissolved in halogenated solvents (e.g., DCM, Chloroform), dispose of it in the designated "Halogenated Organic Waste" carboy.

    • Non-Halogenated Liquid Waste: If dissolved in DMSO, DMF, or alcohols, utilize the "Non-Halogenated Organic Waste" carboy.

  • Storage & SAA Management: Keep all waste containers tightly closed unless actively adding waste[4]. Store the containers in secondary containment bins within the laboratory's designated SAA.

  • Terminal Destruction: The waste must be collected by Environmental Health and Safety (EHS) or a licensed waste contractor. The required terminal disposal method is controlled incineration with flue gas scrubbing[2].

WasteSegregation Gen Waste Generation (Boc-oxopiperazine derivative) State Determine Waste State Gen->State SolidW Solid / Contaminated Items State->SolidW LiquidW Liquid Solution State->LiquidW SolidBin Solid Hazardous Waste Bin (7-mil Polyethylene Bag) SolidW->SolidBin HaloCheck Contains Halogenated Solvents (e.g., DCM)? LiquidW->HaloCheck HaloBin Halogenated Organic Waste Carboy HaloCheck->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste Carboy HaloCheck->NonHaloBin No SAA Satellite Accumulation Area (SAA Storage) SolidBin->SAA HaloBin->SAA NonHaloBin->SAA Incineration Controlled Incineration with Flue Gas Scrubbing SAA->Incineration

Waste segregation pathways ensuring RCRA compliance and preventing incompatible mixing.

Regulatory Compliance & Quantitative Limits

To maintain compliance with OSHA and EPA standards, laboratories must integrate the handling of this compound into their overarching Laboratory Management Plan (LMP). Adhering to strict quantitative accumulation limits prevents the escalation of localized incidents into major environmental hazards.

Table 2: Quantitative Limits for Waste Accumulation and Disposal

ParameterRegulatory Limit / GuidelineSource / Rationale
SAA Volume Limit Maximum 55 gallons per accumulation areaEPA RCRA standard to minimize catastrophic spill risks in localized lab environments[4].
Removal Timeframe Within 3 calendar days of reaching limitMandated by the EPA to ensure rapid transfer from the SAA to terminal disposal facilities once capacity is reached[4].
Solid Waste Liner Minimum 7-mil polyethylene bagRequired to prevent puncture, tearing, and chemical permeation from solid crystalline chemical waste[3].
Headspace Requirement Minimum 1 inch of room at the topPrevents over-pressurization and allows for safe thermal expansion of organic solvents[3].

References

  • [5] Hazardous Waste | US EPA. Environmental Protection Agency (EPA). Available at: [Link]

  • [4] Laboratory Chemical Waste Management Guidelines. Environmental Health and Radiation Safety - University of Pennsylvania. Available at:[Link]

  • [3] Chemical Waste Management. Environmental Health & Safety - University of Delaware. Available at:[Link]

Sources

Handling

Application Note: Safe Handling &amp; Logistics for tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

Executive Safety & Logistics Summary tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate is a specialized piperazine derivative commonly used as a linker in medicinal chemistry (e.g., PROTACs, molecular glues).[1] Its dua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate is a specialized piperazine derivative commonly used as a linker in medicinal chemistry (e.g., PROTACs, molecular glues).[1] Its dual functionality—a secondary amine protected by a Boc group and a reactive lactam core—requires precise environmental control to prevent spontaneous degradation or hydrolysis.

Quick Reference Data
ParameterSpecificationCritical Note
Hazard Classification Irritant (Warning) H302 (Harmful if swallowed), H315, H319, H335
Physical State Viscous Oil or Low-Melting SolidHygroscopic; handle under inert atmosphere if possible.[1][2]
Storage Condition +2°C to +8°C Cold Chain Required. Thermal degradation risk.
Solubility DMSO, DCM, MethanolPoor solubility in water; lipophilic nature.
Incompatibility Strong Acids, OxidizersAcids will remove the Boc protecting group.

Risk Assessment & PPE Matrix

The "Why" Behind the Protocol (Causality)

Standard latex gloves are insufficient for this compound. Because this intermediate is frequently dissolved in halogenated solvents (DCM) or polar aprotic solvents (DMF/DMSO) for synthesis, Nitrile is the mandatory material. Latex is permeable to these carriers, which can transport the dissolved irritant directly through the glove barrier and into the bloodstream.

Furthermore, the H335 (Respiratory Irritation) designation necessitates engineering controls.[3] Piperazine derivatives are known sensitizers; inhaling dust or aerosols can lead to long-term hypersensitivity.

Personal Protective Equipment (PPE) Standards
Protection ZoneEquipment RequirementTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient if the compound is in solution (splash risk). Goggles seal against vapors.
Dermal (Hand) Double Nitrile Gloves (Min. 0.11 mm thick)Outer Layer: Protects against gross contamination. Inner Layer: Barrier against permeation if outer glove is compromised. Change immediately upon splash.
Respiratory Fume Hood (Face Velocity: 80–100 fpm)Primary containment. If weighing powder outside a hood, use an N95/P100 particulate respirator .
Body Lab Coat (High-Neck) + Closed-toe ShoesPrevents skin absorption via wrist/neck exposure gaps.
Visualization: PPE Decision Logic

PPE_Logic Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Hood Is Fume Hood Available? Solid->Hood DoubleGlove REQUIRED: Double Nitrile + Splash Goggles Liquid->DoubleGlove Always Resp REQUIRED: N95/P100 Respirator Hood->Resp No Standard Standard: Lab Coat + Nitrile Gloves Hood->Standard Yes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.

Operational Protocol: Handling & Synthesis

This protocol is designed to be self-validating . If the compound changes color (yellowing) or becomes sticky (if originally solid), the cold chain was likely breached, and purity should be verified via LC-MS before use.

Phase 1: Retrieval & Thawing
  • Equilibration: Remove the container from 4°C storage. Allow it to warm to room temperature inside a desiccator for 30 minutes before opening.

    • Reasoning: Opening a cold bottle in humid lab air causes water condensation. Moisture accelerates hydrolysis of the carbamate linkage.

  • Inspection: Verify the material is free of clumps (if solid) or turbidity (if oil).

Phase 2: Weighing & Transfer
  • For Solids: Use an anti-static weighing boat.

  • For Viscous Oils:

    • Do not pour.[4][5] Use a wide-bore pipette tip or a glass syringe.

    • Tare Method: Weigh the syringe full, dispense, then weigh the empty syringe. Calculate mass by difference (

      
      ).
      
    • Self-Validation: This method eliminates errors from oil sticking to the weighing boat.

Phase 3: Reaction Setup (Solubilization)
  • Solvent Choice: Dissolve in anhydrous DCM or DMF.

  • Sequence: Add solvent to the reagent, not reagent to solvent, to prevent splashing.

  • Inerting: Flush the headspace with Nitrogen or Argon immediately after closing the vessel.

    • Mechanism:[2][3][4] Oxygen can promote slow oxidation of the piperazine ring over time; inert gas prevents this.

Visualization: Operational Workflow

Workflow Storage Cold Storage (+4°C) Equilibrate Desiccator Warm-up (30 mins) Storage->Equilibrate Prevent Condensation Weigh Weighing (Difference Method) Equilibrate->Weigh In Fume Hood Solubilize Solubilization (DCM/DMF + Argon) Weigh->Solubilize Anhydrous Waste Disposal (Organic Stream) Solubilize->Waste Post-Exp

Figure 2: Step-by-step operational workflow ensuring compound stability and user safety.

Emergency Response & Decontamination

Spill Management
  • Minor Spill (< 5 mL/g):

    • Cover with vermiculite or absorbent pads.

    • Wipe surface with 10% ethanol solution (increases solubility of the lipophilic residue).

    • Dispose of pads in solid hazardous waste.

  • Major Spill: Evacuate the area. Respiratory protection is required for cleanup due to potential aerosolization.[6][7][8]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][4][7][9] Do not rub. The piperazine moiety is a mucus membrane irritant.

  • Skin Contact: Wash with soap and water.[3][6][8][9][10][11] Do not use alcohol/solvents on skin, as this enhances absorption.

  • Ingestion: Rinse mouth. Do not induce vomiting (risk of aspiration).[4] Contact Poison Control.

Disposal & Compliance

Do not flush down the drain. This compound is an organic nitrogenous waste.

  • Liquid Waste: Collect in "Halogenated" or "Non-Halogenated" organic waste containers, depending on the solvent used (e.g., DCM = Halogenated).

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste bins, not regular trash.

  • Container Rinse: Triple-rinse empty bottles with acetone before discarding glass.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12638300 (Related Piperazine Derivatives). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperazine and Carbamate Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Working with Sensitizers. Retrieved from [Link]

Sources

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